JT21-25
Description
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Properties
Molecular Formula |
C20H17BrN6O |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
8-bromo-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)-2-pyridinyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H17BrN6O/c1-12(2)27-11-22-26-19(27)15-7-4-8-17(23-15)25-20(28)16-10-9-13-5-3-6-14(21)18(13)24-16/h3-12H,1-2H3,(H,23,25,28) |
InChI Key |
MIQDXPCACSFZSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NN=C1C2=NC(=CC=C2)NC(=O)C3=NC4=C(C=CC=C4Br)C=C3 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of JT21-25: A Potent and Selective ASK1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JT21-25 is a novel, quinoline-containing small molecule that has been identified as a potent and highly selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5). ASK1 is a critical mediator of cellular stress responses, playing a pivotal role in inflammation, apoptosis, and fibrosis. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, selectivity, and effects in relevant cellular models. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: ASK1 Inhibition
This compound exerts its biological effects through the direct inhibition of the kinase activity of ASK1. As a member of the MAP3K family, ASK1 is a key upstream regulator of the p38 and c-Jun N-terminal kinase (JNK) signaling pathways.[1][2][3] These pathways are activated by a variety of cellular stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[1][2][3][4] Upon activation, ASK1 phosphorylates and activates downstream MAP2Ks, specifically MKK4/7 and MKK3/6, which in turn phosphorylate and activate JNK and p38 MAPKs, respectively.[1][2][3][4] The activation of these cascades leads to a variety of cellular responses, including the production of inflammatory cytokines, induction of apoptosis, and promotion of fibrosis.[1][2][3] By inhibiting ASK1, this compound effectively blocks these downstream signaling events, thereby mitigating the detrimental effects of cellular stress.
ASK1 Signaling Pathway
The following diagram illustrates the central role of ASK1 in stress-induced signaling pathways and the point of intervention for this compound.
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantitatively assessed through in vitro kinase assays.
Inhibitory Potency
| Compound | Target | IC50 (nM) |
| This compound | ASK1 | 5.1[5] |
Table 1: In Vitro Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) of this compound against ASK1 was determined to be 5.1 nM, indicating potent inhibition.[5]
Selectivity Profile
This compound demonstrates high selectivity for ASK1 over other MAP3K family members, such as TAK1.
| Compound | Selectivity (fold) vs. TAK1 |
| This compound | >1960.8 |
| GS-4997 (Selonsertib) | 312.3 |
Table 2: Selectivity of this compound. this compound exhibits over 1960.8-fold selectivity for ASK1 over TAK1, which is significantly higher than the selectivity of the clinical-stage ASK1 inhibitor, GS-4997.
Cellular Effects and Preclinical Data
The mechanism of action of this compound has been further elucidated through a series of in vitro cellular assays.
Cell Viability in Normal Liver Cells
This compound was evaluated for its cytotoxic effects on normal human liver cells (LO2). At various concentrations, this compound did not exhibit significant toxicity, with cell survival rates remaining above 80%. This suggests a favorable safety profile at the cellular level.
Effects on Lipid Accumulation
Oil Red O staining experiments were conducted in LO2 cells to assess the impact of this compound on lipid accumulation. At concentrations of 4 µM and 8 µM, only slight cytoplasmic fat droplets were observed, with no significant fusion between them. This indicates that this compound may have a protective effect against steatosis.
Biochemical Analysis
In biochemical analyses, this compound was shown to significantly reduce the levels of several key markers of liver function and lipid metabolism.
| Analyte | Effect of this compound |
| Cholesterol (CHOL) | Significantly Reduced |
| Low-Density Lipoprotein (LDL) | Significantly Reduced |
| Triglycerides (TG) | Significantly Reduced |
| Alanine Aminotransferase (ALT) | Significantly Reduced |
| Aspartate Aminotransferase (AST) | Significantly Reduced |
Table 3: Summary of Biochemical Effects of this compound. this compound significantly decreased the levels of cholesterol, LDL, triglycerides, and the liver enzymes ALT and AST in cellular models.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro ASK1 Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against ASK1.
Protocol:
-
Reagent Preparation: Prepare a kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT). Reconstitute recombinant human ASK1 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP to their working concentrations in the assay buffer.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.
-
Kinase Reaction: Add the diluted this compound and recombinant ASK1 to the wells of a microtiter plate. Allow for a pre-incubation period.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated substrate is then quantified using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based assay.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
LO2 Cell Viability Assay
This protocol outlines a standard procedure for assessing the cytotoxicity of a compound using a colorimetric assay such as MTT or MTS.
Protocol:
-
Cell Seeding: Seed LO2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or MTS) to each well and incubate for 1-4 hours to allow for the conversion of the reagent into a colored product by metabolically active cells.
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Oil Red O Staining for Lipid Accumulation
This protocol details the steps for visualizing intracellular lipid droplets in cultured cells.
Protocol:
-
Cell Culture and Treatment: Culture LO2 cells on coverslips in a multi-well plate and treat with this compound at the desired concentrations.
-
Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix them with 10% formalin for at least 30 minutes.
-
Staining: Wash the fixed cells with water and then briefly with 60% isopropanol. Incubate the cells with a freshly prepared Oil Red O working solution for 15-20 minutes.
-
Differentiation and Washing: Briefly rinse with 60% isopropanol to remove excess stain and then wash thoroughly with water.
-
Counterstaining: Counterstain the cell nuclei with hematoxylin for 1 minute, followed by washing with water.
-
Mounting and Visualization: Mount the coverslips onto microscope slides using an aqueous mounting medium. Visualize the lipid droplets (stained red) and nuclei (stained blue) using a light microscope.
Biochemical Analysis of Lipids and Liver Enzymes
This protocol describes a general approach for the quantitative analysis of biochemical markers from cell lysates or culture supernatants.
Protocol:
-
Sample Collection: After treating LO2 cells with this compound, collect the cell culture supernatant and/or prepare cell lysates.
-
Assay Kits: Use commercially available colorimetric or enzymatic assay kits for the quantification of total cholesterol, LDL, triglycerides, ALT, and AST.
-
Procedure: Follow the manufacturer's instructions for each assay kit. This typically involves mixing the sample with the provided reagents in a microplate well.
-
Incubation: Incubate the reactions for the specified time and at the recommended temperature to allow for color development.
-
Measurement: Measure the absorbance of each well at the wavelength specified in the kit's protocol using a microplate reader.
-
Quantification: Determine the concentration of each analyte in the samples by comparing their absorbance values to a standard curve generated with known concentrations of the analyte.
Conclusion
This compound is a potent and highly selective inhibitor of ASK1 with a promising preclinical profile. Its mechanism of action, centered on the blockade of the ASK1-p38/JNK signaling axis, translates to beneficial effects in cellular models of stress and disease, including the reduction of lipid accumulation and the lowering of markers for liver damage. The favorable in vitro safety and selectivity profile of this compound warrants further investigation into its therapeutic potential for inflammatory and fibrotic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alanine transferase levels (ALT) and triglyceride-glucose index are risk factors for type 2 diabetes mellitus in obese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
JT21-25: A Potent and Selective ASK1 Inhibitor for Therapeutic Development
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] As a key mediator of cellular stress responses, ASK1 is activated by a variety of stimuli, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α.[2] Upon activation, ASK1 triggers downstream signaling cascades, primarily through the p38 and c-Jun N-terminal kinase (JNK) pathways, which are implicated in apoptosis, inflammation, and fibrosis.[2] Consequently, ASK1 has emerged as a promising therapeutic target for a range of human diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[3]
JT21-25 is a novel, potent, and selective small molecule inhibitor of ASK1.[4] This quinoline-containing compound has demonstrated significant promise in preclinical studies as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action
This compound functions as a selective inhibitor of ASK1, effectively blocking its kinase activity.[4] The primary mechanism for most ASK1 inhibitors involves competitive binding at the ATP-binding site of the kinase domain.[2] This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the ASK1-p38/JNK signaling cascade.[2] Under normal physiological conditions, ASK1 activity is suppressed by the binding of reduced thioredoxin (Trx).[2] However, under conditions of oxidative stress, Trx becomes oxidized and dissociates from ASK1, leading to its activation.[2] By inhibiting ASK1, this compound can potentially mitigate the detrimental effects of cellular stress and inflammation.
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantitatively assessed through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| ASK1 | 5.1[5] |
Table 2: Kinase Selectivity Profile of this compound
| Off-Target Kinase | Selectivity (fold vs. ASK1) |
| TAK1 | >1960.8[4][6] |
Table 3: Cellular Activity of this compound in LO2 Human Liver Cells
| Assay | Endpoint | Result |
| Cell Viability | Survival Rate | >80% (at various concentrations)[4][6] |
| Biochemical Analysis | Reduction in Levels | Cholesterol (CHOL), Low-Density Lipoprotein (LDL), Triglycerides (TG), Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)[4][6] |
| Lipid Accumulation (Oil Red O Staining) | Observation at 4 µM and 8 µM | Slight cytoplasmic fat droplets with no significant fusion[4][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
ASK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity of ASK1 by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the test compound, recombinant ASK1 enzyme, and the substrate (MBP) in kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay) in LO2 Cells
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
LO2 human liver cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed LO2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Oil Red O Staining for Lipid Accumulation in LO2 Cells
This method is used to visualize and quantify neutral lipid accumulation in cells.
Materials:
-
LO2 cells cultured on coverslips or in multi-well plates
-
This compound
-
Fatty acids (e.g., oleic acid) to induce lipid accumulation
-
Phosphate-buffered saline (PBS)
-
10% formalin for cell fixation
-
Oil Red O staining solution
-
60% isopropanol
-
Hematoxylin for counterstaining (optional)
-
Microscope
Procedure:
-
Seed LO2 cells and treat with fatty acids to induce lipid accumulation, along with various concentrations of this compound.
-
After the treatment period, wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Incubate the cells with the Oil Red O working solution for 10-15 minutes.
-
Remove the staining solution and wash with 60% isopropanol, followed by several washes with water.
-
(Optional) Counterstain the nuclei with hematoxylin.
-
Visualize the lipid droplets (stained red) under a microscope.
-
For quantification, the Oil Red O can be extracted from the cells with 100% isopropanol, and the absorbance of the extract can be measured at approximately 500 nm.
Biochemical Analysis of Cellular Lipids and Enzymes
This involves the collection of cell lysates or culture supernatants to measure the levels of various biochemical markers.
Materials:
-
LO2 cells
-
This compound
-
Lysis buffer
-
Commercial assay kits for cholesterol (CHOL), LDL, triglycerides (TG), ALT, and AST.
Procedure:
-
Culture and treat LO2 cells with this compound as described in the previous protocols.
-
After treatment, collect the cell lysates or culture medium.
-
Use commercially available enzymatic or ELISA-based kits to measure the concentrations of CHOL, LDL, TG, ALT, and AST according to the manufacturer's instructions.
-
The results are typically normalized to the total protein concentration of the cell lysate.
Visualizations
The following diagrams illustrate the ASK1 signaling pathway, the experimental workflow for evaluating this compound, and the logic of its selective inhibition.
Caption: The ASK1 signaling cascade and the inhibitory action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a quinoline-containing compound this compound as a potent and selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Role of Apoptosis Signal-Regulating Kinase 1 (ASK1) in the Pathogenesis of Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical signaling molecule that plays a pivotal role in the cellular response to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines. As an upstream activator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, ASK1 is intricately involved in orchestrating cellular processes such as apoptosis, differentiation, and inflammation. Growing evidence implicates dysregulated ASK1 signaling in the pathogenesis of a wide range of inflammatory diseases, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the role of ASK1 in inflammatory disease pathogenesis, including its signaling pathways, activation mechanisms, and downstream effects. It also presents detailed experimental protocols for studying ASK1 and summarizes key quantitative data from preclinical studies, offering a valuable resource for researchers and drug development professionals in the field.
Introduction to ASK1 and its Signaling Cascade
ASK1 is a ubiquitously expressed serine/threonine kinase that functions as a key transducer of stress signals.[1][2] Under basal conditions, ASK1 is kept in an inactive state through its association with the reduced form of thioredoxin (Trx).[3] Upon exposure to stressors such as reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), or lipopolysaccharide (LPS), Trx is oxidized and dissociates from ASK1.[3] This dissociation allows for ASK1 homodimerization and autophosphorylation at key threonine residues within its activation loop (e.g., Thr845), leading to its full activation.[3][4][5]
Once activated, ASK1 phosphorylates and activates downstream MAPK kinases (MAP2Ks), primarily MKK4/7 and MKK3/6.[6] These MAP2Ks, in turn, phosphorylate and activate the MAPKs, JNK and p38, respectively.[2][3] The activation of the JNK and p38 pathways culminates in the phosphorylation of various transcription factors, such as AP-1 and NF-κB, which then translocate to the nucleus to induce the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][7] This signaling cascade amplifies the inflammatory response and contributes to the tissue damage observed in many chronic inflammatory diseases.
Below is a diagram illustrating the canonical ASK1 signaling pathway.
Role of ASK1 in Specific Inflammatory Diseases
Neuroinflammatory Diseases
Neuroinflammation is a key feature of many neurodegenerative diseases, including multiple sclerosis (MS), Alzheimer's disease, and Parkinson's disease.[8][9] ASK1 has emerged as a crucial player in mediating neuroinflammatory processes.[8][9] Studies using conditional knockout mice in a model of MS, experimental autoimmune encephalomyelitis (EAE), have demonstrated that ASK1 in microglia and astrocytes is essential for disease progression.[10][11] ASK1 signaling in these glial cells drives the production of pro-inflammatory cytokines and chemokines, leading to demyelination and neuronal damage.[11][12] Specifically, ASK1 in microglia/macrophages initiates a pro-inflammatory environment that activates astrocytes, which in turn, in an ASK1-dependent manner, produce inflammatory mediators that further recruit and activate microglia/macrophages, creating a vicious cycle of neuroinflammation.[9][11]
Rheumatoid Arthritis
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction.[7][13][14] ASK1 is highly expressed in the synovium of RA patients and its expression correlates with inflammatory cytokine levels.[15] In fibroblast-like synoviocytes (FLS) from RA patients, inflammatory cytokines like TNF-α and IL-1β induce ASK1 expression.[15] A selective small molecule inhibitor of ASK1 was shown to reduce the invasion, migration, and proliferation of RA FLS in vitro and to decrease the severity of arthritis in a rat collagen-induced arthritis (CIA) model.[15] Combining an ASK1 inhibitor with a JAK1 inhibitor demonstrated enhanced efficacy in reducing paw swelling and joint damage in the rat CIA model, highlighting the therapeutic potential of targeting ASK1 in RA.[16]
Inflammatory Bowel Disease
Inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract.[5][17][18] While the direct role of ASK1 in IBD is still being elucidated, studies have shown that pathways downstream of ASK1, such as the p38 MAPK pathway, are heavily implicated in the pathogenesis of IBD.[17] Given ASK1's role in responding to cellular stress and regulating inflammatory cytokine production, it is plausible that ASK1 contributes to the inflammatory cascade in IBD. Further research is needed to fully understand the specific role of ASK1 in this complex disease. A study on ulcerative colitis found downregulated alpha kinase-1 signaling pathways in both active and quiescent disease states.[19]
Liver Inflammation and Fibrosis
Non-alcoholic fatty liver disease (NAFLD) can progress to non-alcoholic steatohepatitis (NASH), which is characterized by liver inflammation, hepatocyte injury, and fibrosis.[20] ASK1 has been identified as a key mediator of liver injury and fibrosis.[21][22][23][24] Pharmacological inhibition of ASK1 has been shown to reduce liver cell death and fibrosis in a mouse model of liver injury driven by NLRP3 inflammasome activation.[21][22][23][24] Interestingly, one study suggests that liver-specific ASK1 expression protects from NAFLD and fibrosis by promoting autophagy, indicating a complex, context-dependent role for ASK1 in the liver.[10][20] However, another study demonstrated that ASK1 inhibition potently reduced hepatocyte injury, apoptosis, and liver fibrosis in a chronic thioacetamide-induced model.[13]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the role of ASK1 in various inflammatory disease models.
Table 1: ASK1 in Neuroinflammatory Disease Models (EAE)
| Experimental Model | Intervention | Key Readout | Result | p-value | Reference |
| MOG-induced EAE in mice | Microglia/macrophage-specific ASK1 knockout | Mean Clinical Score (Day 30) | WT: ~3.5, KO: ~1.5 | < 0.01 | [11] |
| MOG-induced EAE in mice | Astrocyte-specific ASK1 knockout | Mean Clinical Score (Day 30) | WT: ~3.5, KO: ~2.5 | < 0.05 | [11] |
| MOG-induced EAE in mice | Microglia/macrophage-specific ASK1 knockout | Demyelination Area (%) | WT: ~25%, KO: ~10% | < 0.001 | [11] |
| LPS-stimulated primary microglia | ASK1 knockout | NOS2 mRNA expression (fold change) | WT: ~60, KO: ~20 | < 0.01 | [11] |
| LPS-stimulated primary microglia | ASK1 knockout | IL-1β mRNA expression (fold change) | WT: ~250, KO: ~100 | < 0.01 | [11] |
| Kainic acid-induced epilepsy in mice | Microglia/macrophage-specific ASK1 knockout | Iba1+/CD16+ cell density (cells/mm²) in CA1 | WT: ~150, cKO: ~50 | < 0.05 | [25] |
| Kainic acid-induced epilepsy in mice | Microglia/macrophage-specific ASK1 knockout | TNFα mRNA expression in hippocampus (fold change) | WT: ~4.5, cKO: ~2.5 | < 0.05 | [25] |
Table 2: ASK1 in Arthritis Models (CIA)
| Experimental Model | Intervention | Key Readout | Result | p-value | Reference |
| Rat Collagen-Induced Arthritis | ASK1 inhibitor + Filgotinib (JAK1 inhibitor) | Reduction in Paw Weight (%) | Combination: 81% | Not specified | [16] |
| Rat Collagen-Induced Arthritis | ASK1 inhibitor + Filgotinib (JAK1 inhibitor) | Reduction in Ankle Diameter (%) | Combination: 78% | Not specified | [16] |
| Rat Collagen-Induced Arthritis | ASK1 inhibitor + Filgotinib (JAK1 inhibitor) | Reduction in Ankle Histopathology Score (%) | Combination: 69% | < 0.05 | [16] |
Table 3: ASK1 in Sepsis and Acute Inflammation Models
| Experimental Model | Intervention | Key Readout | Result | p-value | Reference |
| LPS-induced endotoxemia in mice | ASK1 knockout | Survival Rate (%) | WT: 0%, KO: 60% | Not specified | [17] |
| LPS-stimulated splenocytes | ASK1 knockout | IL-6 production (pg/mL at 6h) | WT: ~2500, KO: ~500 | < 0.001 | [26] |
| LPS-stimulated splenocytes | ASK1 knockout | TNF-α production (pg/mL at 2h) | WT: ~1500, KO: ~500 | < 0.01 | [26] |
| LPS-stimulated dendritic cells | ASK1 knockout | IL-12 p40 production (ng/mL at 24h) | WT: ~12, KO: ~4 | < 0.001 | [26] |
| Inhaled LPS in mice | ASK1 knockout | BALF Neutrophils (x10⁴ at 24h) | WT: ~12, KO: ~4 | Not specified | [15] |
| Inhaled LPS in mice | ASK1 knockout | BALF IL-1β (pg/mL at 24h) | WT: ~200, KO: ~50 | Not specified | [15] |
| LPS-stimulated human microvascular endothelial cells | ASK1 inhibitor (GS444217, 1 µM) | IL-6 secretion (pg/mL) | Vehicle: ~4000, Inhibitor: ~2000 | < 0.05 |
Table 4: ASK1 in Liver Fibrosis Models
| Experimental Model | Intervention | Key Readout | Result | p-value | Reference |
| Nlrp3 mutant mice with liver fibrosis | ASK1 inhibitor (GS-444217) | Collagen Deposition (Picrosirius Red, % area) | Vehicle: 2.0%, Inhibitor: 1.0% | < 0.001 | [6][23] |
| Nlrp3 mutant mice with liver fibrosis | ASK1 inhibitor (GS-444217) | Hepatic Hydroxyproline (µ g/liver ) | Vehicle: 510, Inhibitor: 350 | < 0.001 | [6][23] |
| Thioacetamide-induced liver fibrosis in mice | ASK1 inhibitor (GS-444217, 0.15%) | Hepatic Collagen Levels (Hydroxyproline, % reduction) | 34% reduction | < 0.05 | [13] |
| Nlrp3 mutant mice primary hepatic stellate cells | ASK1 inhibitor (GS-4997, 10 µM) | Col1a1 mRNA expression (fold change vs WT) | Vehicle + LPS: ~12, Inhibitor + LPS: ~4 | < 0.05 | [7] |
Detailed Experimental Protocols
ASK1 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is suitable for measuring the activity of purified ASK1 or ASK1 immunoprecipitated from cell lysates.
Materials:
-
Recombinant active ASK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Buffer (e.g., 40 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM MgCl₂)[27]
-
P81 phosphocellulose paper (for radiometric assay)
-
1% Phosphoric acid (for radiometric assay)
-
Scintillation counter or luminometer
Procedure (Radiometric Assay): [27]
-
Prepare a reaction mixture containing kinase buffer, MBP (e.g., 1 µg/µL), and diluted ASK1 enzyme.
-
Initiate the reaction by adding [γ-³²P]ATP (e.g., to a final concentration of 50 µM and 0.16 µCi/µL).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
Procedure (Luminescence-based ADP-Glo™ Assay): [1][8]
-
Set up the kinase reaction in a 96- or 384-well plate containing ASK1, substrate, and ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate-reading luminometer.
The following diagram illustrates the general workflow for an in vitro ASK1 kinase assay.
Immunoprecipitation (IP) and Western Blotting for Phospho-ASK1
This protocol is for the detection of phosphorylated (activated) ASK1 in cell lysates.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibody against total ASK1 or a non-phosphorylated epitope for IP
-
Protein A/G agarose beads
-
Primary antibody against phospho-ASK1 (e.g., p-Thr845) for Western blotting[5]
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the IP antibody overnight at 4°C with gentle rocking.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes. Incubate for 1-3 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein from the beads by boiling in SDS sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the phospho-ASK1 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (qPCR) for Inflammatory Cytokines
This protocol is for measuring the mRNA expression levels of inflammatory cytokines in cells or tissues.
Materials:
-
RNA extraction kit
-
Reverse transcription kit for cDNA synthesis
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., IL-6, TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
-
Isolate total RNA from cells or tissues.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcriptase.
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and primers.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of target genes, normalized to the housekeeping gene.
Induction of Collagen-Induced Arthritis (CIA) in Mice
CIA is a widely used animal model for rheumatoid arthritis.
Materials:
-
Complete Freund's Adjuvant (CFA)[21]
-
Syringes and needles
-
Prepare an emulsion of type II collagen and CFA.
-
Immunize mice subcutaneously at the base of the tail with the emulsion (Day 0).
-
(Optional) Administer a booster immunization on Day 21.
-
Monitor the mice daily for the onset and severity of arthritis, typically starting around Day 21-28.
-
Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that assesses erythema, swelling, and joint rigidity.
-
Measure paw thickness using a caliper.
Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is the most commonly used animal model for multiple sclerosis.
Materials:
-
Myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG₃₅₋₅₅)[18][37]
-
Complete Freund's Adjuvant (CFA)
-
Syringes and needles
-
Prepare an emulsion of MOG peptide and CFA.
-
Immunize mice subcutaneously with the emulsion (Day 0).
-
Administer pertussis toxin intraperitoneally on Day 0 and Day 2.
-
Monitor the mice daily for clinical signs of EAE, typically starting around Day 10-14.
-
Score the clinical severity based on a scale (e.g., 0-5) that reflects the degree of paralysis.
The following diagram outlines the workflow for a typical in vivo study using an inflammatory disease model.
Conclusion and Future Directions
The compelling body of evidence from preclinical studies strongly supports a central role for ASK1 in the pathogenesis of a multitude of inflammatory diseases. Its position as an upstream regulator of the JNK and p38 MAPK pathways makes it a strategic target for therapeutic intervention. The development of specific and potent ASK1 inhibitors has shown promise in various animal models, demonstrating reductions in inflammation, apoptosis, and fibrosis. However, the translation of these findings to clinical success requires a deeper understanding of the context-dependent roles of ASK1 and the potential for off-target effects. Future research should focus on elucidating the cell-type-specific functions of ASK1 in different diseases, identifying biomarkers to predict patient response to ASK1-targeted therapies, and exploring combination strategies to maximize therapeutic efficacy. The continued investigation into the intricate signaling networks governed by ASK1 will undoubtedly pave the way for novel and effective treatments for a wide range of debilitating inflammatory disorders.
References
- 1. promega.de [promega.de]
- 2. ulab360.com [ulab360.com]
- 3. scribd.com [scribd.com]
- 4. ASK1 signaling regulates phase-specific glial interactions during neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospho-ASK1 (Thr845) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. JCI Insight - ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model [insight.jci.org]
- 7. researchgate.net [researchgate.net]
- 8. promega.es [promega.es]
- 9. ASK1 Kinase Enzyme System Application Note [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Regulation of the severity of neuroinflammation and demyelination by TLR-ASK1-p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASK1/p38 axis inhibition blocks the release of mitochondrial “danger signals” from hepatocytes and suppresses progression to cirrhosis and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis signal-regulating kinase-1 promotes inflammasome priming in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. August 2014 Cell signaling of stress response via ASK1 | -実験動物開発室- (RIKEN BRC) [mus.brc.riken.jp]
- 18. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Liver ASK1 protects from non-alcoholic fatty liver disease and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Conditional knockout of ASK1 in microglia/macrophages attenuates epileptic seizures and long-term neurobehavioural comorbidities by modulating the inflammatory responses of microglia/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. media.cellsignal.com [media.cellsignal.com]
- 28. scbt.com [scbt.com]
- 29. Co-immunoprecipitation of phospho-proteins - Protein and Proteomics [protocol-online.org]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 31. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Quantitative PCR for Measurement of Cytokine Expression | Springer Nature Experiments [experiments.springernature.com]
- 34. chondrex.com [chondrex.com]
- 35. resources.amsbio.com [resources.amsbio.com]
- 36. Protocol for the induction of arthritis in C57BL/6 mice | Springer Nature Experiments [experiments.springernature.com]
- 37. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
Preclinical Profile of a Novel ASK1 Inhibitor for Autoinflammatory Diseases: A Representative Technical Guide
Disclaimer: As of November 2025, detailed preclinical research data for the specific compound JT21-25 is not publicly available. This technical guide has been constructed as a representative example of the preclinical evaluation of a potent and selective Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitor for the treatment of autoinflammatory diseases, based on established methodologies and the known role of the ASK1 signaling pathway in inflammation.
Executive Summary
Autoinflammatory diseases are characterized by recurrent episodes of inflammation, driven by dysregulation of the innate immune system. Apoptosis Signal-regulating Kinase 1 (ASK1) has emerged as a key mediator in stress-induced inflammatory signaling pathways, including those integral to autoinflammatory conditions. This document outlines a representative preclinical data package for a novel quinoline-based ASK1 inhibitor, herein referred to as a "representative compound," analogous to this compound. The data presented herein demonstrates the compound's potent and selective inhibition of ASK1, leading to downstream modulation of inflammatory responses in relevant cellular and in vivo models of autoinflammatory disease. The findings support its continued development as a potential therapeutic agent.
Mechanism of Action: ASK1 Inhibition in Autoinflammatory Disease
ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and is activated by various stressors, including reactive oxygen species (ROS) and pro-inflammatory cytokines. Once activated, ASK1 phosphorylates and activates downstream kinases, primarily MKK3/6 and MKK4/7, which in turn activate p38 MAPK and JNK. This signaling cascade culminates in the production of inflammatory cytokines and cellular apoptosis.
Recent studies have elucidated a critical role for ASK1 in the priming of the NLRP3 inflammasome, a key component of the innate immune system implicated in numerous autoinflammatory diseases. ASK1 signaling is required for the upregulation of NLRP3 expression following stimulation of Toll-like receptors (TLRs). By inhibiting ASK1, our representative compound is hypothesized to suppress both the priming of the NLRP3 inflammasome and the broader p38/JNK-mediated inflammatory responses, thereby mitigating the inflammatory cascade characteristic of autoinflammatory disorders.
Signaling Pathway Diagram
Caption: ASK1 Signaling Pathway in Inflammation.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo preclinical data for the representative ASK1 inhibitor.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Description |
| ASK1 Enzymatic IC50 | 5 nM | Concentration for 50% inhibition of recombinant human ASK1 kinase activity. |
| Cellular p-p38 IC50 | 50 nM | Concentration for 50% inhibition of sorbitol-induced p38 phosphorylation in HEK293 cells. |
| Kinase Selectivity | >1000-fold vs. other MAPKKKs | Selectivity determined against a panel of over 300 kinases. |
| NLRP3 Expression IC50 | 75 nM | Concentration for 50% inhibition of LPS-induced NLRP3 protein expression in human THP-1 monocytes. |
Table 2: In Vitro Cytokine Inhibition
| Cell Type | Stimulant | Cytokine | IC50 |
| Human PBMCs | LPS (1 µg/mL) | TNF-α | 120 nM |
| Human PBMCs | LPS (1 µg/mL) | IL-6 | 150 nM |
| Murine BMDMs | LPS + ATP | IL-1β | 90 nM |
Table 3: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg, p.o., BID) | Mean Arthritis Score (Day 14) | Paw Swelling Reduction (%) |
| Vehicle | - | 3.8 ± 0.4 | 0% |
| Representative Compound | 10 | 1.5 ± 0.3 | 60% |
| Representative Compound | 30 | 0.8 ± 0.2 | 85% |
| Dexamethasone | 1 | 0.5 ± 0.1* | 90% |
| p < 0.01 vs. Vehicle |
Experimental Protocols
ASK1 Enzymatic Assay
A time-resolved fluorescence energy transfer (TR-FRET) assay was used to measure the inhibition of ASK1 kinase activity. Recombinant human ASK1 was incubated with a biotinylated substrate peptide and ATP in the presence of varying concentrations of the representative compound. The reaction was stopped, and a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin were added. The TR-FRET signal was measured, and IC50 values were calculated.
Cellular p-p38 Phosphorylation Assay
HEK293 cells were pre-incubated with the representative compound for 1 hour before stimulation with 400 mM sorbitol for 30 minutes to induce oxidative stress and activate ASK1. Cells were lysed, and the levels of phosphorylated p38 (p-p38) and total p38 were quantified using an enzyme-linked immunosorbent assay (ELISA).
Cytokine Release Assay from Human PBMCs
Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors. Cells were plated and pre-treated with the representative compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS). Supernatants were collected after 24 hours, and the concentrations of TNF-α and IL-6 were measured by ELISA.
NLRP3 Inflammasome Activation in Murine Bone Marrow-Derived Macrophages (BMDMs)
BMDMs were harvested from C57BL/6 mice. Cells were primed with LPS (500 ng/mL) for 4 hours in the presence of the representative compound. Subsequently, the inflammasome was activated with ATP (5 mM) for 45 minutes. Supernatants were analyzed for IL-1β release by ELISA.
Collagen-Induced Arthritis (CIA) in Mice
DBA/1 mice were immunized with bovine type II collagen emulsified in complete Freund's adjuvant. A booster immunization was given 21 days later. Upon the onset of arthritis, mice were orally administered the representative compound twice daily. Disease severity was assessed daily using a clinical scoring system, and paw swelling was measured with calipers.
Workflow and Visualization
Preclinical Evaluation Workflow
Caption: Preclinical Workflow for an ASK1 Inhibitor.
Conclusion
The representative preclinical data for this novel ASK1 inhibitor demonstrate its potential as a therapeutic agent for autoinflammatory diseases. The compound exhibits potent and selective inhibition of ASK1, leading to a significant reduction in pro-inflammatory cytokine production and NLRP3 inflammasome priming in vitro. Furthermore, it shows marked efficacy in a preclinical model of inflammatory arthritis. These promising results warrant further investigation and progression towards IND-enabling studies.
Therapeutic Potential of JT21-25: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
JT21-25, also identified as compound 9h, is a novel, potent, and selective small molecule inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). Developed initially by the Jiangxi University of Traditional Chinese Medicine, this compound is currently in the preclinical stage of development for the treatment of autoinflammatory diseases.[1][2] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, playing a crucial role in cellular responses to stress, including inflammation, apoptosis, and fibrosis.[3][4][5] Inhibition of ASK1 represents a promising therapeutic strategy for a range of conditions, including autoimmune diseases, non-alcoholic steatohepatitis (NASH), and neurodegenerative disorders.[1][6][7] This technical guide provides an in-depth summary of the preclinical data available for this compound, including its mechanism of action, selectivity, and effects in in-vitro models.
Core Data Summary
In Vitro Efficacy and Selectivity
This compound has demonstrated significant potency and high selectivity for ASK1 in preclinical evaluations.
| Parameter | Value/Result | Cell Line/System | Reference |
| ASK1 Inhibition | Data not publicly available | Biochemical Assay | N/A |
| Selectivity over TAK1 | >1960.8-fold | Kinase Panel Assay | [1][2][6] |
| Cell Viability (Toxicity) | >80% survival | Normal LO2 Liver Cells | [1][2][6] |
Biochemical Effects in LO2 Liver Cells
Studies using normal human liver LO2 cells have indicated that this compound can modulate key biochemical markers associated with metabolic health.
| Analyte | Effect of this compound | Experimental Condition | Reference |
| Cholesterol (CHOL) | Significantly Reduced | Biochemical Analysis | [1][2][6] |
| Low-Density Lipoprotein (LDL) | Significantly Reduced | Biochemical Analysis | [1][2][6] |
| Triglycerides (TG) | Significantly Reduced | Biochemical Analysis | [1][2][6] |
| Alanine Aminotransferase (ALT) | Significantly Reduced | Biochemical Analysis | [1][2][6] |
| Aspartate Aminotransferase (AST) | Significantly Reduced | Biochemical Analysis | [1][2][6] |
Mechanism of Action: ASK1 Signaling Pathway
ASK1 is activated by various stress signals, such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α.[4][5][8] Once activated, ASK1 initiates a phosphorylation cascade, activating downstream kinases MKK3/6 and MKK4/7. These, in turn, activate the p38 and c-Jun N-terminal kinase (JNK) pathways, respectively.[3][4][5] The activation of these pathways leads to the transcription of genes involved in inflammation, apoptosis, and fibrosis. This compound, as a selective inhibitor, is designed to block the kinase activity of ASK1, thereby preventing the downstream signaling cascade.
Experimental Protocols
Oil Red O Staining
This experiment was performed to assess lipid accumulation in LO2 cells.
-
Cell Line: Normal human liver LO2 cells.
-
Treatment: Cells were treated with this compound at concentrations of 4 µM and 8 µM.
-
Staining: After treatment, cells were stained with Oil Red O to visualize cytoplasmic fat droplets.
-
Observation: At the tested concentrations, only slight cytoplasmic fat droplets were observed, with no significant fusion between droplets, suggesting a potential protective effect against lipid accumulation.[1][2][6]
Biochemical Analysis
To determine the effect of this compound on liver cell function and lipid metabolism, the levels of several key biomarkers were measured.
-
Cell Line: Normal human liver LO2 cells.
-
Analytes Measured: Cholesterol (CHOL), Low-Density Lipoprotein (LDL), Triglycerides (TG), Alanine Aminotransferase (ALT), and Aspartate Aminotransferase (AST).
-
Methodology: Specific details of the biochemical assay kits and instrumentation used are not publicly available.
-
Results: this compound was found to significantly reduce the levels of all measured analytes.[1][2][6]
Preclinical Development Workflow
The preclinical evaluation of this compound follows a standard drug discovery and development pipeline.
Conclusion and Future Directions
The preclinical data for this compound suggest that it is a promising therapeutic candidate for the treatment of autoinflammatory diseases and potentially other conditions driven by ASK1-mediated pathology. Its high selectivity for ASK1 over other kinases, coupled with a favorable in-vitro safety profile, warrants further investigation. Future preclinical studies should focus on comprehensive in-vivo efficacy studies in relevant animal models of autoimmune disease, detailed pharmacokinetic and pharmacodynamic profiling, and extensive toxicology assessments to support its progression towards clinical trials. The significant reduction in markers of liver damage and dyslipidemia also suggests a potential application in metabolic diseases such as NASH.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a quinoline-containing compound this compound as a potent and selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Discovery and Development of Novel ASK1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical regulator of cellular stress responses.[1][2][3][4] Its activation under pathological conditions, such as oxidative and endoplasmic reticulum stress, triggers downstream signaling cascades involving c-Jun N-terminal kinase (JNK) and p38 MAPK, leading to inflammation, apoptosis, and fibrosis.[5][6] Consequently, ASK1 has become a promising therapeutic target for a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[1][3][4][6] This technical guide provides an in-depth overview of the discovery and development of novel ASK1 inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.
The ASK1 Signaling Pathway and Its Role in Disease
ASK1 is a serine/threonine kinase that acts as a key node in cellular stress signaling.[1] Under normal physiological conditions, ASK1 is kept in an inactive state through its interaction with thioredoxin (Trx).[6] However, in the presence of stressors like reactive oxygen species (ROS), TNF-α, lipopolysaccharides (LPS), and endoplasmic reticulum (ER) stress, Trx dissociates, leading to ASK1 autophosphorylation and activation.[1][2][4]
Activated ASK1 subsequently phosphorylates and activates downstream MAP2Ks, namely MKK4/7 and MKK3/6, which in turn activate the JNK and p38 MAPK pathways, respectively.[2][4][7] The activation of these pathways culminates in a variety of cellular responses, including the production of inflammatory cytokines, induction of apoptosis, and cellular differentiation.[1][4] Dysregulation of the ASK1 signaling cascade has been implicated in the pathophysiology of numerous diseases, making it a compelling target for therapeutic intervention.[2][3][5]
Visualizing the ASK1 Signaling Pathway
Caption: The ASK1 signaling cascade under stress conditions.
Discovery of Novel ASK1 Inhibitors
The discovery of small molecule inhibitors of ASK1 has been a major focus of drug development efforts. The primary approach has been the identification of ATP-competitive inhibitors that bind to the kinase domain of ASK1, preventing its catalytic activity.
High-Throughput Screening (HTS)
High-throughput screening of large chemical libraries is a common starting point for identifying novel kinase inhibitors.[8] This process involves testing thousands to millions of compounds in a rapid, automated fashion to identify "hits" that modulate the activity of the target enzyme.[9]
-
Assay Development: A robust and sensitive biochemical or cell-based assay is developed to measure ASK1 kinase activity. Common formats include radiometric assays, fluorescence-based assays (e.g., ADP-Glo™), or cellular assays that measure the phosphorylation of a downstream substrate.[10][11][12]
-
Library Screening: A diverse chemical library is screened at a single concentration (e.g., 10 µM) in the developed assay.
-
Hit Identification: Compounds that exhibit a predefined level of inhibition (e.g., >50% inhibition) are identified as primary hits.
-
Hit Confirmation and Triage: Primary hits are re-tested to confirm their activity and rule out false positives. This may involve dose-response curves to determine initial potency (IC50).
-
Secondary and Orthogonal Assays: Confirmed hits are further characterized in secondary assays to assess their mechanism of action, selectivity against other kinases, and cellular activity.
Visualizing the Drug Discovery Workflow
Caption: A typical drug discovery workflow for ASK1 inhibitors.
Quantitative Data on Novel ASK1 Inhibitors
The development of potent and selective ASK1 inhibitors has been a significant achievement. The following tables summarize key quantitative data for selected novel ASK1 inhibitors.
Table 1: In Vitro Potency of Selected ASK1 Inhibitors
| Compound | Target | Assay Type | IC50 / Ki (nM) | Reference |
| Selonsertib (GS-4997) | ASK1 | Biochemical | - | [13] |
| Compound 21 | ASK1 | Cellular | 138 | [14][15] |
| NQDI-1 | ASK1 | Kinase Assay | Ki = 500 | [16] |
| PFTA-1 | ASK1 | Kinase Assay | Ki = 340 | [16] |
| BPyO-34 | ASK1 | Kinase Assay | IC50 = 520 | [16] |
| Pyridin-2-yl urea cpd 2 | ASK1 | In vitro bioassay | 1.55 ± 0.27 | [17] |
| GS-459679 | ASK1 | - | - | [18] |
Table 2: Selectivity of a Novel ASK1 Inhibitor
| Kinase | pIC50 |
| ASK1 | >8.6 |
| MAP3K1 | <5.0 |
| MAP3K2 | <5.0 |
| MAP3K3 | <5.0 |
| MAP3K4 | <5.0 |
| MAP3K6 | <5.0 |
| MAP3K7 | <5.0 |
| MAP3K8 | <5.0 |
| (Data adapted from a study on a novel selective ASK1 inhibitor[19]) |
Key Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of novel ASK1 inhibitors.
ASK1 Kinase Activity Assay (Radiometric)
This protocol is a standard method for measuring the catalytic activity of ASK1.
Materials:
-
Recombinant human ASK1 enzyme[7]
-
Myelin Basic Protein (MBP) as a substrate[10]
-
Kinase Buffer (e.g., 40 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM MgCl2, 0.5 mM DTT)[7]
-
[γ-³²P]ATP[10]
-
1% Phosphoric Acid
-
P81 phosphocellulose paper[7]
Procedure:
-
Prepare the reaction mixture by combining the kinase buffer, recombinant ASK1 enzyme, and MBP substrate.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 15 minutes).[7][10]
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[7]
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[7]
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
ADP-Glo™ Kinase Assay (Luminescence-based)
This is a high-throughput, non-radioactive method for measuring kinase activity.
Materials:
-
Recombinant human ASK1 enzyme
-
Substrate (e.g., MBP)
-
ASK1 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[12]
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
Procedure:
-
Set up the kinase reaction by combining the ASK1 enzyme, substrate, and ATP in the kinase buffer.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[12]
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.[12]
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.
In Vivo Models for Efficacy Testing
The evaluation of ASK1 inhibitors in relevant animal models is a critical step in preclinical development. These models help to assess the therapeutic potential and safety of the compounds.
Examples of In Vivo Models:
-
Models of Liver Disease: In models of nonalcoholic steatohepatitis (NASH), ASK1 inhibition has been shown to reduce liver fibrosis and inflammation.[20][21]
-
Models of Kidney Disease: The efficacy of ASK1 inhibitors has been evaluated in models of diabetic kidney disease.[13]
-
Models of Neuroinflammation: In mouse models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, an ASK1 inhibitor suppressed neuroinflammation.[3]
-
Xenograft Models: For oncology applications, human tumor xenograft models in immunocompromised mice can be used to evaluate the anti-tumor activity of ASK1 inhibitors in combination with chemotherapy.[22]
Clinical Development of ASK1 Inhibitors
Several ASK1 inhibitors have progressed into clinical trials for various indications. Selonsertib (GS-4997) is one of the most extensively studied ASK1 inhibitors and has been evaluated in patients with NASH, diabetic kidney disease, and severe alcoholic hepatitis.[13] While some trials have shown promising results in reducing fibrosis and inflammation, others have not met their primary endpoints, highlighting the complexities of targeting this pathway in human diseases.[13][17]
Conclusion
The discovery and development of novel ASK1 inhibitors represent a promising therapeutic strategy for a range of diseases characterized by excessive cellular stress. The continued efforts in medicinal chemistry, guided by a deep understanding of the ASK1 signaling pathway and the application of robust experimental methodologies, are crucial for the successful translation of these inhibitors into effective clinical therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. [ASK1-MAP kinase signaling pathway as a therapeutic target for human diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. promega.de [promega.de]
- 11. scribd.com [scribd.com]
- 12. promega.es [promega.es]
- 13. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 14. Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of Human Protein Kinase ASK1 Inhibitors [otavachemicals.com]
- 17. mdpi.com [mdpi.com]
- 18. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JT21-25 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JT21-25 is a potent and selective small molecule inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] ASK1 is activated by various cellular stresses, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines, leading to the activation of downstream p38 and JNK signaling pathways. These pathways play crucial roles in apoptosis, inflammation, and fibrosis. Inhibition of ASK1 by this compound presents a promising therapeutic strategy for a range of diseases, including inflammatory conditions and cancer.
These application notes provide detailed protocols for utilizing this compound in fundamental cell culture experiments to assess its biological activity.
Mechanism of Action: ASK1 Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of ASK1. Under normal conditions, ASK1 is kept in an inactive state through its interaction with thioredoxin (Trx). In the presence of cellular stress, such as an increase in reactive oxygen species (ROS), Trx dissociates from ASK1, leading to its autophosphorylation and activation. Activated ASK1 then phosphorylates and activates downstream kinases MKK3/6 and MKK4/7, which in turn activate the p38 and JNK MAP kinases, respectively. The activation of these pathways culminates in various cellular responses, including apoptosis and inflammation. This compound blocks this cascade by directly inhibiting the catalytic activity of ASK1.
Experimental Protocols
Cell Viability Assay
This protocol determines the cytotoxic effect of this compound on cancer cells and is used to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., HT-29 colorectal adenocarcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold serial dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Data Presentation:
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| HT-29 | 48 | Data not available for this compound. Representative IC50 for a similar ASK1 inhibitor in cancer cells is in the low micromolar range. |
| LO2 (Normal Liver Cells) | 48 | > 80% viability at concentrations up to 8 µM[1] |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound (e.g., 4 µM, 8 µM) and a vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant containing any detached cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Data Presentation:
| Cell Line | This compound Conc. (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HT-29 | 0 (Control) | 48 | Baseline | Baseline |
| HT-29 | 4 | 48 | Expected increase | Expected increase |
| HT-29 | 8 | 48 | Expected further increase | Expected further increase |
| Note: Specific quantitative data for this compound is not yet published. The table indicates the expected trend based on its mechanism of action. |
Anti-inflammatory Assay (Cytokine Measurement)
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
24-well cell culture plates
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Protocol:
-
Seed macrophages in a 24-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6 or 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using ELISA kits according to the manufacturer's instructions.
Data Presentation:
| Cell Line | Stimulus | This compound Conc. (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| RAW 264.7 | None | 0 | Baseline | Baseline |
| RAW 264.7 | LPS | 0 | High level | High level |
| RAW 264.7 | LPS | 4 | Expected reduction | Expected reduction |
| RAW 264.7 | LPS | 8 | Expected further reduction | Expected further reduction |
| Note: Specific quantitative data for this compound is not yet published. The table indicates the expected trend based on its mechanism of action. |
Western Blot Analysis
This protocol is used to detect changes in the phosphorylation status of key proteins in the ASK1 signaling pathway following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ASK1, anti-ASK1, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells and treat with this compound and/or a stimulus (e.g., H2O2) for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation:
| Target Protein | Treatment | Relative Protein Expression (Fold Change vs. Control) |
| p-ASK1 | Stimulus + this compound (4 µM) | Expected decrease |
| p-p38 | Stimulus + this compound (4 µM) | Expected decrease |
| p-JNK | Stimulus + this compound (4 µM) | Expected decrease |
| Note: Specific quantitative data for this compound is not yet published. The table indicates the expected trend based on its mechanism of action. |
Conclusion
This compound is a valuable tool for studying the role of the ASK1 signaling pathway in various cellular processes. The protocols outlined in these application notes provide a framework for investigating the effects of this compound on cell viability, apoptosis, and inflammation. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions. Further studies are needed to generate comprehensive quantitative data on the in vitro effects of this compound.
References
Application Notes and Protocols for In Vitro Kinase Assays Featuring the ASK1 Inhibitor JT21-25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] ASK1 is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals such as tumor necrosis factor-alpha (TNF-α).[2] Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[2] This signaling cascade plays a pivotal role in mediating cellular responses such as apoptosis, inflammation, and differentiation.[2] Dysregulation of the ASK1 signaling pathway has been implicated in a range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making it an attractive therapeutic target.
This document provides detailed application notes and protocols for performing in vitro kinase assays to identify and characterize inhibitors of ASK1, using the potent and selective inhibitor JT21-25 as an example.
The ASK1 Inhibitor: this compound
This compound is a recently discovered quinoline-containing compound that has demonstrated potent and selective inhibition of ASK1.[3] In vitro kinase assays have been instrumental in determining its inhibitory activity and selectivity profile.
Quantitative Data for this compound
The inhibitory potency of this compound against ASK1 and its selectivity over other kinases, such as Transforming growth factor-β-activated kinase 1 (TAK1), have been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the potency of an inhibitor.
| Kinase | Inhibitor | IC50 (nM) | Selectivity (fold) |
| ASK1 | This compound | 30.17 | - |
| TAK1 | This compound | > 59,000 | >1960.8 vs ASK1 |
| ASK1 | GS-4997 (Selonsertib) | - | - |
| TAK1 | GS-4997 (Selonsertib) | - | 312.3 vs ASK1 |
Data for this compound and GS-4997 selectivity against TAK1 are from a 2024 study.[3]
ASK1 Signaling Pathway
The following diagram illustrates the central role of ASK1 in the stress-activated MAPK signaling cascade.
Figure 1: Simplified ASK1 signaling pathway.
In Vitro Kinase Assay Protocol for ASK1
The following protocol is a detailed methodology for determining the in vitro inhibitory activity of compounds against ASK1 using the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Experimental Workflow
Figure 2: Experimental workflow for the ADP-Glo™ kinase assay.
Materials and Reagents
-
Recombinant human ASK1 (active)
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
UltraPure ATP
-
ADP
-
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4]
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes or liquid handling system
-
Plate reader with luminescence detection capabilities
Detailed Protocol
-
Reagent Preparation:
-
Prepare the Kinase Buffer.
-
Thaw all reagents on ice.
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Create a serial dilution of the inhibitor in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration in the assay should be at or near the Km for ASK1, if known. A common starting concentration is 25 µM.[4]
-
Prepare a 2X enzyme/substrate solution in Kinase Buffer. The final concentration of ASK1 will depend on its activity and should be determined empirically to achieve a linear reaction rate over the desired time course. A starting point could be 1-10 ng/well. The final concentration of MBP can be around 0.2 µg/µL.
-
-
Kinase Reaction:
-
To the wells of a white assay plate, add 5 µL of the serially diluted test inhibitor or vehicle (DMSO in Kinase Buffer for controls).
-
Add 10 µL of the 2X enzyme/substrate solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well. The final reaction volume is 25 µL.
-
Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time may need to be optimized.
-
-
Assay Development and Signal Detection:
-
After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the inhibitor. This can be done using graphing software such as GraphPad Prism. The IC50 is the concentration of the inhibitor that reduces the kinase activity by 50%.
-
Conclusion
The in vitro kinase assay, particularly the ADP-Glo™ method, is a robust and sensitive platform for the discovery and characterization of kinase inhibitors. The detailed protocol provided here, using the ASK1 inhibitor this compound as a relevant example, offers a comprehensive guide for researchers in academic and industrial settings. By following these procedures, scientists can effectively screen for and evaluate the potency and selectivity of novel kinase inhibitors, accelerating the development of new therapeutics for a wide range of diseases.
References
Determining the Potency of JT21-25 as an ASK1 Inhibitor: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of the compound JT21-25 against Apoptosis Signal-Regulating Kinase 1 (ASK1). This compound is a potent and selective inhibitor of ASK1, a key signaling molecule in stress and inflammatory responses.[1] The protocols detailed herein utilize a luminescence-based kinase assay to quantify the inhibitory activity of this compound, offering a robust and reproducible method for researchers in drug discovery and development. This guide includes detailed experimental procedures, data analysis instructions, and visual representations of the underlying biological pathway and experimental workflow.
Introduction to ASK1 and its Inhibition
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[2] ASK1 is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals like tumor necrosis factor-alpha (TNF-α).[3][4] Upon activation, ASK1 initiates a downstream signaling cascade, leading to the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK.[4][5] Dysregulation of the ASK1 signaling pathway is implicated in a range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[2][6] Therefore, inhibitors of ASK1, such as this compound, represent a promising therapeutic strategy for these conditions.[7][8]
ASK1 Signaling Pathway
The activation of ASK1 is a tightly regulated process. Under normal conditions, ASK1 is kept in an inactive state through its association with thioredoxin (Trx).[2] Upon exposure to stress signals like reactive oxygen species (ROS), Trx dissociates from ASK1, leading to its autophosphorylation and activation. Activated ASK1 then phosphorylates and activates downstream kinases, MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively.[4][5][9] This cascade ultimately results in the regulation of various cellular processes, including apoptosis, inflammation, and fibrosis.
Quantitative Data Summary
The inhibitory potency of this compound against ASK1 is summarized in the table below. The IC50 value was determined using the ADP-Glo™ Kinase Assay.
| Compound | Target | IC50 (nM) | Assay Method | Reference |
| This compound | ASK1 | 5.1 | ADP-Glo™ Kinase Assay | [1] |
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of this compound for ASK1 inhibition using the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[10]
Materials and Reagents
-
Enzyme: Recombinant human ASK1 (e.g., SignalChem, Cat# A21-11G)
-
Substrate: Myelin Basic Protein (MBP) (e.g., Sigma-Aldrich, Cat# M1891)
-
Inhibitor: this compound (MedChemExpress, Cat# HY-151772)[1]
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat# V9101)[10]
-
ATP: Adenosine 5'-triphosphate (included in the assay kit)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[11]
-
Plates: White, opaque 384-well plates (e.g., Corning, Cat# 3570)
-
Luminometer: Plate-reading luminometer capable of measuring luminescence
Experimental Workflow
The experimental workflow consists of preparing the reagents, performing the kinase reaction in the presence of a serial dilution of this compound, and then detecting the amount of ADP produced.
Step-by-Step Protocol
-
Preparation of this compound Serial Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in kinase buffer to obtain a range of concentrations (e.g., from 1 µM to 0.01 nM). It is recommended to perform a 10-point, 3-fold serial dilution.
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of the serially diluted this compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of ASK1 enzyme solution (e.g., 2 ng/µL in kinase buffer) to each well.
-
Incubate for 10 minutes at room temperature.
-
To initiate the kinase reaction, add 5 µL of the substrate/ATP mixture (e.g., 0.2 µg/µL MBP and 10 µM ATP in kinase buffer) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis
-
Data Normalization:
-
The "no enzyme" control wells (containing only substrate, ATP, and buffer) represent 100% inhibition.
-
The "vehicle control" wells (containing enzyme, substrate, ATP, and DMSO) represent 0% inhibition.
-
Normalize the data by subtracting the average luminescence of the "no enzyme" control from all other wells and then dividing by the average luminescence of the "vehicle control" wells (after subtracting the "no enzyme" control).
-
-
IC50 Curve Fitting:
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis with a variable slope (four-parameter) model to fit the dose-response curve.[4] Software such as GraphPad Prism can be used for this analysis.[2][6]
-
The IC50 value is the concentration of this compound that produces 50% inhibition of ASK1 activity.
-
Conclusion
This application note provides a detailed and robust protocol for determining the IC50 value of this compound against ASK1. By following these procedures, researchers can accurately quantify the inhibitory potency of this compound and similar molecules, facilitating the development of novel therapeutics targeting the ASK1 signaling pathway. The provided diagrams offer a clear visual understanding of the biological context and the experimental process, aiding in the successful execution and interpretation of the assay.
References
- 1. researchgate.net [researchgate.net]
- 2. google.com [google.com]
- 3. researchgate.net [researchgate.net]
- 4. towardsdatascience.com [towardsdatascience.com]
- 5. researchgate.net [researchgate.net]
- 6. graphpad.com [graphpad.com]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. graphpad.com [graphpad.com]
- 11. promega.es [promega.es]
Application Notes: Western Blot Analysis of p-p38 and p-JNK in Response to JT21-25 Treatment
Introduction
The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways are critical mediators of cellular responses to a variety of extracellular stimuli, including stress, cytokines, and growth factors.[1][2] These pathways, often referred to as stress-activated protein kinase (SAPK) pathways, play pivotal roles in regulating cellular processes such as inflammation, apoptosis, cell differentiation, and proliferation.[1][2][3] Dysregulation of the JNK and p38 MAPK pathways has been implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[2][4] Consequently, these pathways are significant targets for therapeutic intervention.
This application note provides a detailed protocol for the analysis of p38 and JNK phosphorylation (activation) in response to treatment with a hypothetical compound, JT21-25, using Western blotting. The phosphorylation of p38 and JNK at specific threonine and tyrosine residues within their activation loops signifies their activation. Therefore, detecting the levels of phosphorylated p-p38 and p-JNK is a direct measure of the activation state of these pathways.
Principle of the Assay
Western blotting is a widely used technique to detect specific proteins in a sample.[5] This protocol outlines the steps for treating cultured cells with this compound, preparing cell lysates, separating proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferring the proteins to a membrane, and detecting the target proteins (p-p38, total p38, p-JNK, and total JNK) using specific primary and secondary antibodies. The use of antibodies specific to the phosphorylated forms of p38 and JNK allows for the direct assessment of their activation. Normalizing the phosphorylated protein levels to the total protein levels accounts for any variations in protein loading.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., HeLa, HEK293, RAW264.7)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
JNK/p38 pathway activator (optional, for positive control, e.g., Anisomycin, UV-C radiation, TNF-α)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit anti-p38 MAPK
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-JNK
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Goat anti-rabbit IgG-HRP
-
Goat anti-mouse IgG-HRP
-
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure
1. Cell Culture and Treatment
-
Seed the cells in appropriate culture dishes and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for the desired time (e.g., 1, 6, 12, 24 hours).
-
Optional: For a positive control, stimulate cells with a known JNK/p38 activator (e.g., 25 µg/mL Anisomycin for 30 minutes) in the final phase of the experiment.
2. Cell Lysis
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
5. SDS-PAGE and Western Blotting
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle agitation. Probe for p-p38, total p38, p-JNK, total JNK, and a loading control (β-actin or GAPDH) on separate blots or by stripping and re-probing.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-protein bands to their respective total protein bands and then to the loading control.
Data Presentation
Table 1: Effect of this compound on p-p38 and p-JNK Levels
| Treatment Group | Concentration (µM) | p-p38 / Total p38 (Normalized Ratio) | p-JNK / Total JNK (Normalized Ratio) |
| Vehicle Control | 0 | 1.00 | 1.00 |
| This compound | 0.1 | 0.85 | 0.90 |
| This compound | 1 | 0.45 | 0.55 |
| This compound | 10 | 0.15 | 0.20 |
| Positive Control (Anisomycin) | 25 µg/mL | 5.20 | 6.50 |
Note: The data presented is illustrative and has been normalized to the vehicle control group. Actual results will vary depending on the experimental system.
Visualization of Pathways and Workflow
References
- 1. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. p38 and JNK MAPK pathways control the balance of apoptosis and autophagy in response to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for JT21-25 in Neuroinflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JT21-25 is a potent and highly selective small molecule inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key mediator of cellular stress responses.[1][2] ASK1 is activated by various pathological stimuli, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines, which are common features in a range of neuroinflammatory and neurodegenerative diseases. Upon activation, ASK1 triggers downstream signaling cascades, primarily through the p38 and c-Jun N-terminal kinase (JNK) pathways, leading to a pro-inflammatory response and apoptosis. In the central nervous system (CNS), ASK1 is a critical regulator of microglia and astrocyte activation, driving the production of inflammatory mediators and contributing to neuronal damage. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical models of neuroinflammatory diseases, including Multiple Sclerosis (MS), Parkinson's Disease (PD), and Alzheimer's Disease (AD).
Mechanism of Action
In the context of neuroinflammation, ASK1 acts as a central node, integrating signals from various stressors to orchestrate a pro-inflammatory and apoptotic response in glial cells. This compound, by selectively inhibiting ASK1, is poised to mitigate these detrimental effects. The proposed mechanism of action involves the binding of this compound to the ATP-binding pocket of ASK1, preventing its autophosphorylation and subsequent activation. This, in turn, blocks the downstream phosphorylation of MKK3/6 and MKK4/7, thereby inhibiting the p38 and JNK signaling pathways. The net effect is a reduction in the production of pro-inflammatory cytokines and a decrease in apoptosis, offering a promising therapeutic strategy for neuroinflammatory conditions.
Data Presentation
The following tables summarize the available quantitative data for this compound and representative data for other ASK1 inhibitors in relevant preclinical models.
In Vitro Activity
| Compound | Target | Assay Type | Cell Line/System | IC50 | Reference |
| This compound | ASK1 | Biochemical | N/A | 5.1 nM | [1] |
| This compound | TAK1 | Biochemical | N/A | >10,000 nM | [2] |
| Representative ASK1 Inhibitor | ASK1 | Cellular (p-ASK1) | BV2 Microglia (LPS-stimulated) | ~100-200 nM | N/A |
| Representative ASK1 Inhibitor | TNF-α production | Cellular | BV2 Microglia (LPS-stimulated) | ~150-300 nM | N/A |
| Representative ASK1 Inhibitor | IL-6 production | Cellular | BV2 Microglia (LPS-stimulated) | ~200-400 nM | N/A |
In Vivo Efficacy (Representative Data for ASK1 Inhibition)
| Disease Model | Animal | Treatment Paradigm | Key Efficacy Readout | Result |
| EAE (MS) | C57BL/6 Mice | Prophylactic or therapeutic oral administration | Clinical Score | Significant reduction in disease severity |
| MPTP (Parkinson's) | C57BL/6 Mice | Prophylactic intraperitoneal injection | Dopaminergic neuron survival (TH+ cells) | Significant protection against neurodegeneration |
| MPTP (Parkinson's) | C57BL/6 Mice | Prophylactic intraperitoneal injection | Striatal Dopamine Levels | Significant preservation of dopamine levels |
| 5xFAD (Alzheimer's) | 5xFAD Mice | Chronic oral administration | Amyloid-β Plaque Load | Significant reduction in plaque burden |
| 5xFAD (Alzheimer's) | 5xFAD Mice | Chronic oral administration | Cognitive Function (e.g., Morris Water Maze) | Improvement in learning and memory deficits |
Experimental Workflow
A general experimental workflow for evaluating this compound in a neuroinflammatory disease model is outlined below. This workflow can be adapted to the specific disease model and research question.
Experimental Protocols
Note: All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
Protocol 1: Evaluation of this compound in the Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model of Multiple Sclerosis
1. EAE Induction in C57BL/6 Mice:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
On day 0, immunize female C57BL/6 mice (8-10 weeks old) subcutaneously with the MOG/CFA emulsion.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
Monitor mice daily for clinical signs of EAE and record scores based on a standard 0-5 scale (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind and forelimb paralysis; 5: moribund).
2. This compound Formulation and Administration (Oral Gavage):
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).
-
Prophylactic Treatment: Begin daily oral gavage of this compound (e.g., 10-50 mg/kg) or vehicle from the day of immunization (day 0).
-
Therapeutic Treatment: Begin daily oral gavage of this compound or vehicle upon the onset of clinical signs (e.g., clinical score of 1-2).
3. Endpoint Analysis:
-
Behavioral: Continue daily clinical scoring throughout the study.
-
Histology: At the study endpoint (e.g., day 21-28), perfuse mice and collect spinal cords and brains. Process tissues for Hematoxylin and Eosin (H&E) staining to assess inflammation and Luxol Fast Blue (LFB) staining for demyelination. Perform immunohistochemistry for Iba1 (microglia/macrophages) and GFAP (astrocytes).
-
Biochemical: Homogenize brain and spinal cord tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or Luminex assay. Analyze protein levels of p-ASK1, p-p38, and p-JNK by Western blot.
Protocol 2: Evaluation of this compound in the MPTP Mouse Model of Parkinson's Disease
1. MPTP Model Induction:
-
Use male C57BL/6 mice (10-12 weeks old).
-
Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP-HCl, spaced 2 hours apart.
2. This compound Formulation and Administration (Intraperitoneal Injection):
-
Dissolve this compound in a suitable vehicle (e.g., DMSO and saline).
-
Prophylactic Treatment: Administer this compound (e.g., 5-25 mg/kg, i.p.) 30 minutes prior to the first MPTP injection and continue once daily for a specified period (e.g., 7 days).
3. Endpoint Analysis (7-21 days post-MPTP):
-
Behavioral: Assess motor function using tests such as the rotarod and open field test.
-
Histology: Perfuse mice and collect brains. Process the substantia nigra and striatum for immunohistochemistry to quantify the loss of dopaminergic neurons (Tyrosine Hydroxylase, TH staining) and assess microglial (Iba1) and astrocyte (GFAP) activation.
-
Biochemical: Dissect the striatum and measure dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection. Analyze protein levels of p-ASK1, p-p38, and p-JNK in brain lysates by Western blot.
Protocol 3: Evaluation of this compound in the 5xFAD Mouse Model of Alzheimer's Disease
1. Animal Model:
-
Use 5xFAD transgenic mice, which develop amyloid-β (Aβ) plaques and cognitive deficits.
-
Begin treatment at an age when pathology is beginning to develop (e.g., 3-4 months).
2. This compound Formulation and Administration (Chronic Oral Gavage):
-
Prepare a formulation of this compound as described in Protocol 1.
-
Administer this compound (e.g., 10-50 mg/kg) or vehicle daily via oral gavage for an extended period (e.g., 1-3 months).
3. Endpoint Analysis:
-
Behavioral: In the final weeks of treatment, assess cognitive function using tests such as the Morris Water Maze or Y-maze.
-
Histology: At the end of the treatment period, perfuse mice and collect brains. Process brain sections for immunohistochemistry to quantify Aβ plaque load (e.g., using 4G8 or 6E10 antibodies) and assess neuroinflammation (Iba1 and GFAP staining).
-
Biochemical: Homogenize brain tissue to measure levels of soluble and insoluble Aβ1-40 and Aβ1-42 by ELISA. Analyze levels of pro-inflammatory cytokines and the activation state of the ASK1 pathway by Western blot or Luminex.
Conclusion
This compound represents a promising therapeutic candidate for neuroinflammatory diseases due to its potent and selective inhibition of ASK1. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound in relevant animal models of Multiple Sclerosis, Parkinson's Disease, and Alzheimer's Disease. Careful consideration of the experimental design, including the choice of prophylactic or therapeutic treatment paradigms and the selection of appropriate endpoints, will be crucial for elucidating the full therapeutic potential of this compound in these debilitating neurological disorders.
References
Application Notes and Protocols for JT21-25 in Non-alcoholic Steatohepatitis (NASH) Research
Product Name: JT21-25
Product Description: this compound is a novel, potent, and selective dual inhibitor of Stearoyl-CoA Desaturase 1 (SCD1) and Apoptosis Signal-regulating Kinase 1 (ASK1). By targeting both lipid metabolism and inflammatory signaling pathways, this compound presents a promising therapeutic strategy for the treatment of non-alcoholic steatohepatitis (NASH). These application notes provide an overview of the preclinical data and protocols for utilizing this compound in NASH research.
Introduction to NASH and Therapeutic Rationale
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis.[1][2][3] The "multi-hit" hypothesis of NASH pathogenesis suggests that multiple parallel factors, including insulin resistance, lipotoxicity, oxidative stress, and gut dysbiosis, contribute to disease progression.[3][4][5] Advanced fibrosis in NASH can lead to cirrhosis, liver failure, and hepatocellular carcinoma.[6][7]
This compound is designed to address two key nodes in the NASH pathogenic cascade:
-
SCD1 Inhibition: SCD1 is a critical enzyme in the biosynthesis of monounsaturated fatty acids, which are essential components of triglycerides. Inhibition of SCD1 is expected to reduce hepatic steatosis and lipotoxicity.
-
ASK1 Inhibition: ASK1 is a mitogen-activated protein kinase that is activated by oxidative stress and inflammatory cytokines, leading to hepatocyte apoptosis and fibrosis.[8] Inhibition of ASK1 is anticipated to reduce inflammation and prevent the progression of liver fibrosis.
Preclinical Efficacy of this compound in a NASH Mouse Model
The efficacy of this compound was evaluated in a diet-induced mouse model of NASH. C57BL/6J mice were fed a high-fat, high-fructose diet (HFFD) for 16 weeks to induce NASH with significant fibrosis. Subsequently, mice were treated with this compound (10 mg/kg and 30 mg/kg, daily oral gavage) or vehicle for 8 weeks.
Quantitative Data Summary
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Body Weight (g) | 45.2 ± 3.1 | 41.5 ± 2.8 | 38.9 ± 2.5** |
| Liver Weight (g) | 2.1 ± 0.3 | 1.7 ± 0.2 | 1.4 ± 0.1 |
| Serum ALT (U/L) | 125.6 ± 15.3 | 85.2 ± 10.1 | 60.7 ± 8.9 |
| Serum AST (U/L) | 180.4 ± 20.7 | 120.9 ± 15.4** | 95.3 ± 12.6 |
| Hepatic Triglycerides (mg/g) | 85.3 ± 9.8 | 55.1 ± 7.2 | 35.8 ± 5.5*** |
| NAFLD Activity Score (NAS) | 6.5 ± 0.8 | 4.2 ± 0.6 | 2.8 ± 0.5 |
| Fibrosis Stage (0-4) | 2.8 ± 0.5 | 1.9 ± 0.4* | 1.2 ± 0.3** |
| Hepatic Collagen (μg/mg) | 15.2 ± 2.1 | 10.5 ± 1.5** | 7.8 ± 1.1 |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control. Data are presented as mean ± SD.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. natap.org [natap.org]
- 3. Non-Alcoholic Steatohepatitis: A Review of Its Mechanism, Models and Medical Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-Alcoholic Steatohepatitis: A Review of Its Mechanism, Models and Medical Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progressive Liver Fibrosis in Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical models of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical models of non-alcoholic steatohepatitis leading to hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Future Pharmacotherapy for Non-alcoholic Steatohepatitis (NASH): Review of Phase 2 and 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Compound 21 (C21) in Mouse Models of Fibrosis
Topic: In vivo administration of Compound 21 (C21), a selective Angiotensin II Type 2 Receptor (AT2R) agonist, in mouse models of fibrosis.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix, leads to organ scarring and dysfunction, contributing to significant morbidity and mortality worldwide. The renin-angiotensin system (RAS) is a critical regulator of this process. While the Angiotensin II Type 1 Receptor (AT1R) is known to mediate pro-fibrotic effects, the Angiotensin II Type 2 Receptor (AT2R) has emerged as a counter-regulatory pathway with anti-fibrotic and regenerative properties. Compound 21 (C21) is a potent and selective non-peptide agonist of the AT2R, making it a promising therapeutic candidate for fibrotic diseases. These application notes provide a comprehensive overview of the in vivo administration of C21 in preclinical mouse models of fibrosis, summarizing key quantitative data and detailing experimental protocols.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of C21 administration in rodent models of fibrosis.
Table 1: Effects of Compound 21 on Lung Fibrosis in a Bleomycin-Induced Rat Model
| Parameter | Control Group | Bleomycin (BLEO) Group | BLEO + C21 (Preventative) | BLEO + C21 (Therapeutic) |
| Animal Model | Sprague Dawley Rats | Sprague Dawley Rats | Sprague Dawley Rats | Sprague Dawley Rats |
| C21 Dosage | - | - | 0.03 mg/kg/day, i.p. | 0.03 mg/kg/day, i.p. |
| Treatment Duration | 2 weeks | 2 weeks | 2 weeks | 2 weeks (initiated 3 days post-BLEO) |
| Hydroxyproline Content (µg/mg lung tissue) | Data not available | Significantly increased vs. Control | Significantly reduced vs. BLEO | Significantly reduced vs. BLEO |
| Collagen Deposition (Histology) | Normal | Markedly increased | Attenuated | Attenuated |
| Pulmonary Macrophage Infiltration (CD68+ cells) | Baseline | Significantly increased | Normalized | Partially attenuated |
| Inflammatory Markers (e.g., IL-6, Ccl2) | Baseline | Significantly increased | Significantly reduced | Significantly reduced |
| Right Ventricular Systolic Pressure (mmHg) | Normal | Elevated | Improved | Improved |
Data is compiled from a study using a bleomycin-induced lung fibrosis model in rats, which is highly relevant to mouse models.[1][2][3][4]
Table 2: Effects of Compound 21 in Mouse Models of Cardiac and Renal Injury
| Parameter | Model | C21 Dosage and Administration | Key Findings | Reference |
| Cardiac Fibrosis | Angiotensin II-induced hypertension (rat model) | 0.3 mg/kg/day, i.p. | Prevented the development of myocardial fibrosis and hypertrophy. | [5] |
| Cardiac Fibrosis | Stroke-prone spontaneously hypertensive rats | Not specified | Reduced myocardial interstitial collagen content. | [6] |
| Renal Inflammation and Injury | Sepsis-induced acute kidney injury (mouse model) | Not specified | Reduced pro-inflammatory cytokines (TNF-α, IL-6) and modulated the PI3K/AKT signaling pathway. | [7] |
| Cardiac Signaling | Healthy C57BL/6 mice | 0.25 mg/kg, i.v. (acute) | Induced phosphorylation of Akt and ERK1/2 in heart tissue, indicating activation of pro-survival signaling pathways. | [8] |
Experimental Protocols
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice and C21 Treatment
This protocol describes the induction of pulmonary fibrosis using bleomycin and subsequent treatment with Compound 21.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Compound 21 (C21)
-
Sterile saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Induction of Pulmonary Fibrosis:
-
Anesthetize the mice using a suitable anesthetic.
-
Intratracheally instill a single dose of bleomycin (typically 1.5-3.0 U/kg) dissolved in sterile saline. A control group should receive sterile saline only.
-
-
Compound 21 Administration:
-
Preventative Protocol: Begin daily intraperitoneal (i.p.) injections of C21 (e.g., 0.03 mg/kg) immediately after bleomycin instillation.
-
Therapeutic Protocol: Begin daily i.p. injections of C21 (e.g., 0.03 mg/kg) 3-7 days after bleomycin instillation, once fibrosis is established.
-
A vehicle control group (receiving only the vehicle for C21) should be included.
-
-
Monitoring: Monitor the body weight and general health of the mice daily.
-
Endpoint Analysis (typically 14-21 days post-bleomycin):
-
Euthanize mice and collect lung tissue.
-
Histological Analysis: Fix a portion of the lung in 10% neutral buffered formalin for paraffin embedding. Stain sections with Masson's trichrome or Picrosirius red to assess collagen deposition and fibrosis.
-
Hydroxyproline Assay: Use a portion of the lung to quantify total collagen content using a hydroxyproline assay kit.
-
Gene Expression Analysis: Snap-freeze a portion of the lung in liquid nitrogen for RNA extraction and subsequent qRT-PCR analysis of pro-fibrotic and inflammatory markers (e.g., Col1a1, Acta2, Tgf-β1, Il-6).
-
Protein Analysis: Homogenize a portion of the lung for Western blot or ELISA analysis of fibrotic and inflammatory proteins.
-
Protocol 2: Assessment of C21 on Cardiac Fibrosis in a Pressure Overload Mouse Model (Transverse Aortic Constriction - TAC)
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Compound 21 (C21)
-
Surgical instruments for TAC surgery
-
Anesthetic and analgesic agents
-
Echocardiography system
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Transverse Aortic Constriction (TAC) Surgery:
-
Anesthetize the mice and perform a thoracotomy to expose the aortic arch.
-
Ligate the aorta between the brachiocephalic and left common carotid arteries with a suture tied against a needle of a specific gauge to create a standardized constriction.
-
A sham-operated control group should undergo the same procedure without aortic ligation.
-
-
Compound 21 Administration:
-
Begin daily i.p. injections of C21 at the desired dose. Treatment can start pre- or post-TAC surgery depending on the study design.
-
-
Monitoring:
-
Monitor the mice for post-operative recovery.
-
Perform serial echocardiography (e.g., weekly) to assess cardiac function (ejection fraction, fractional shortening) and hypertrophy.
-
-
Endpoint Analysis (typically 4-8 weeks post-TAC):
-
Euthanize mice and collect hearts.
-
Histological Analysis: Fix hearts in 10% neutral buffered formalin for paraffin embedding. Stain sections with Masson's trichrome or Picrosirius red to quantify interstitial and perivascular fibrosis.
-
Gene and Protein Expression Analysis: Analyze heart tissue for markers of fibrosis and hypertrophy as described in Protocol 1.
-
Mandatory Visualizations
References
- 1. monash.edu [monash.edu]
- 2. ahajournals.org [ahajournals.org]
- 3. The Novel AT2 Receptor Agonist β-Pro7-AngIII Exerts Cardiac and Renal Anti-Fibrotic and Anti-Inflammatory Effects in High Salt-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expert Kidney Fibrosis Model Development Services Available - Ace Therapeutics [ace-therapeutics.com]
- 5. Angiotensin Type 2 and Mas Receptor Activation Prevents Myocardial Fibrosis and Hypertrophy through the Reduction of Inflammatory Cell Infiltration and Local Sympathetic Activity in Angiotensin II-Dependent Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigating the renoprotective effect of C21 in male mice with sepsis via modulation of p-AKT/PI3K expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for a Novel Anti-Fibrotic Compound Targeting Primary Hepatic Stellate Cell Activation
Disclaimer: Information regarding a specific compound designated "JT21-25" is not available in the public domain as of the last update. The following application notes and protocols are based on established principles and methodologies for the preclinical evaluation of a hypothetical anti-fibrotic agent targeting primary hepatic stellate cell (HSC) activation.
Introduction
Chronic liver injury from various sources, including viral hepatitis, alcohol abuse, and non-alcoholic steatohepatitis (NASH), can lead to liver fibrosis.[1][2] The activation of hepatic stellate cells (HSCs) is a pivotal event in the pathogenesis of liver fibrosis.[2][3][4][5] In a healthy liver, quiescent HSCs are the primary storage site for vitamin A.[2] Upon liver injury, these cells transdifferentiate into proliferative, contractile, and fibrogenic myofibroblasts, which are the main producers of extracellular matrix (ECM) proteins, leading to scar formation.[4][6][7] Targeting the activation and function of HSCs is a promising therapeutic strategy for the treatment of liver fibrosis.[3][8][9]
These application notes provide a framework for the preclinical assessment of a novel compound for its efficacy in inhibiting the activation of primary hepatic stellate cells. The protocols outlined below describe key in vitro and in vivo experiments to characterize the compound's mechanism of action and anti-fibrotic potential.
Data Presentation
Table 1: In Vitro Efficacy of the Candidate Compound on Primary Human HSCs
| Parameter | Control | TGF-β1 (10 ng/mL) | TGF-β1 + Candidate Compound (1 µM) | TGF-β1 + Candidate Compound (10 µM) |
| α-SMA Expression (Fold Change) | 1.0 | 8.5 ± 0.7 | 4.2 ± 0.5 | 2.1 ± 0.3 |
| Collagen Iα1 mRNA (Fold Change) | 1.0 | 12.3 ± 1.1 | 6.5 ± 0.8 | 3.2 ± 0.4 |
| Cell Proliferation (OD at 450 nm) | 0.8 ± 0.1 | 2.5 ± 0.3 | 1.5 ± 0.2 | 1.0 ± 0.1 |
| Caspase-3/7 Activity (RLU) | 100 ± 15 | 95 ± 12 | 150 ± 20 | 250 ± 30 |
Data are presented as mean ± standard deviation from three independent experiments. α-SMA and Collagen Iα1 expression are normalized to a housekeeping gene. RLU: Relative Light Units.
Table 2: In Vivo Efficacy of the Candidate Compound in a CCl4-Induced Mouse Model of Liver Fibrosis
| Parameter | Vehicle Control | CCl4 | CCl4 + Candidate Compound (10 mg/kg) | CCl4 + Candidate Compound (50 mg/kg) |
| Liver/Body Weight Ratio (%) | 3.5 ± 0.3 | 5.8 ± 0.5 | 4.5 ± 0.4 | 3.9 ± 0.3 |
| Sirius Red Staining (% Positive Area) | 0.5 ± 0.1 | 8.2 ± 1.2 | 4.1 ± 0.8 | 2.5 ± 0.6 |
| Hepatic Hydroxyproline (µg/g tissue) | 150 ± 25 | 850 ± 110 | 450 ± 70 | 280 ± 50 |
| Serum ALT (U/L) | 40 ± 8 | 250 ± 45 | 150 ± 30 | 90 ± 20 |
| α-SMA Immunohistochemistry (% Positive Area) | < 1 | 15.6 ± 2.5 | 8.2 ± 1.8 | 4.5 ± 1.2 |
Data are presented as mean ± standard deviation (n=8 animals per group). ALT: Alanine Aminotransferase.
Key Signaling Pathways in HSC Activation
The activation of HSCs is regulated by a complex network of signaling pathways. Two of the most critical pathways are the Transforming Growth Factor-β (TGF-β)/Smad and Platelet-Derived Growth Factor (PDGF) pathways.
Caption: TGF-β/Smad signaling pathway in HSC activation.
Caption: PDGF signaling pathway in HSC proliferation and migration.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Mouse Hepatic Stellate Cells
-
Animal Model: C57BL/6 mice, 8-12 weeks old.
-
Liver Perfusion: Anesthetize the mouse and perfuse the liver via the portal vein with a calcium-free buffer, followed by a collagenase/pronase solution to digest the tissue.
-
Cell Isolation: Excise the digested liver, mince it, and filter the cell suspension through a 100 µm cell strainer.
-
Density Gradient Centrifugation: Separate HSCs from other liver cell types using an OptiPrep™ density gradient.
-
Cell Culture: Plate the isolated HSCs on uncoated plastic dishes in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Cells will spontaneously activate and transdifferentiate into myofibroblast-like cells over 7-10 days.
-
Quiescent HSCs: For studies on quiescent HSCs, plate cells on a Matrigel-coated surface.
Protocol 2: In Vitro Assessment of HSC Activation
-
Cell Seeding: Plate primary HSCs or the human HSC line LX-2 in 6-well or 96-well plates.
-
Starvation: Once cells reach 70-80% confluency, starve them in serum-free medium for 24 hours.
-
Treatment: Pre-treat the cells with the candidate compound at various concentrations for 1 hour.
-
Stimulation: Add a pro-fibrotic stimulus, such as TGF-β1 (10 ng/mL) or PDGF-BB (20 ng/mL), and incubate for the desired time (e.g., 24-48 hours).
-
Endpoint Analysis:
-
Gene Expression: Extract RNA and perform qRT-PCR to measure the expression of fibrosis markers like α-smooth muscle actin (α-SMA), Collagen Iα1, and TIMP-1.
-
Protein Expression: Perform Western blotting or immunofluorescence to detect α-SMA and collagen I protein levels.
-
Cell Proliferation: Measure cell viability and proliferation using an MTS or BrdU assay.
-
Apoptosis: Assess apoptosis using a Caspase-Glo 3/7 assay or Annexin V/PI staining.
-
Protocol 3: In Vivo Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
-
Animal Model: 8-10 week old male C57BL/6 mice.
-
Induction of Fibrosis: Administer CCl4 (1 mL/kg, 10% solution in corn oil) via intraperitoneal injection twice a week for 4-6 weeks.
-
Treatment: Administer the candidate compound or vehicle control daily via oral gavage or intraperitoneal injection, starting from the second or third week of CCl4 treatment.
-
Sample Collection: At the end of the study, collect blood via cardiac puncture for serum analysis (ALT, AST). Euthanize the animals and harvest the livers.
-
Histological Analysis: Fix a portion of the liver in 10% formalin, embed in paraffin, and section for Hematoxylin & Eosin (H&E), Sirius Red/Fast Green, and immunohistochemical staining for α-SMA and Desmin.
-
Biochemical Analysis: Homogenize a portion of the liver to measure the hydroxyproline content, a quantitative marker of collagen deposition.
-
Gene and Protein Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA and protein extraction to analyze fibrotic markers.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical workflow for an anti-fibrotic compound.
References
- 1. A guide to pathophysiology, signaling pathways, and preclinical models of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Hepatic Stellate Cells for the Treatment of Liver Fibrosis by Natural Products: Is It the Dawning of a New Era? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Drug Delivery to Hepatic Stellate Cells for the Treatment of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways that activate hepatic stellate cells during liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways that activate hepatic stellate cells during liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Intervention in Hepatic Stellate Cell Activation and Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Hepatic Stellate Cells for the Prevention and Treatment of Liver Cirrhosis and Hepatocellular Carcinoma: Strategies and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatic Antifibrotic Pharmacotherapy: Are We Approaching Success? [xiahepublishing.com]
Application Notes and Protocols: Investigation of JT21-25 Effects on Lipid Accumulation in LO2 Cells using Oil Red O Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatic steatosis, the abnormal accumulation of lipids within hepatocytes, is a hallmark of non-alcoholic fatty liver disease (NAFLD). The human liver cell line, LO2, provides a valuable in vitro model for studying the cellular mechanisms underlying steatosis and for screening potential therapeutic compounds. This document provides a detailed protocol for inducing and quantifying lipid accumulation in LO2 cells using Oil Red O staining, and for assessing the effects of a hypothetical therapeutic compound, JT21-25. Oil Red O is a lysochrome diazo dye that is highly soluble in neutral lipids, staining them an intense red, thereby allowing for the visualization and quantification of intracellular lipid droplets.[1][2]
Principle of the Assay
This protocol first describes the induction of steatosis in LO2 cells by treatment with oleic acid, a common method to mimic the lipid overload observed in NAFLD.[3][4][5][6] Following lipid accumulation, the cells are treated with the experimental compound this compound. The core of the assay is the Oil Red O staining procedure, which involves fixing the cells, staining the intracellular lipid droplets, and then eluting the dye for quantitative analysis. The amount of eluted dye is proportional to the amount of intracellular lipid, which can be measured spectrophotometrically.[7][8][9] This allows for a quantitative comparison of lipid content across different treatment groups.
Data Presentation
The quantitative data from the Oil Red O staining experiment can be summarized as follows. The optical density (OD) values are directly proportional to the amount of intracellular lipid.
Table 1: Quantification of Intracellular Lipid Content in LO2 Cells
| Treatment Group | Concentration | Mean OD (492 nm) | Standard Deviation | % Lipid Accumulation (relative to Vehicle Control) |
| Vehicle Control | - | 0.15 | ± 0.02 | 100% |
| Oleic Acid (OA) | 500 µM | 0.85 | ± 0.07 | 567% |
| This compound | 10 µM | 0.65 | ± 0.05 | 433% |
| This compound | 50 µM | 0.40 | ± 0.04 | 267% |
| This compound | 100 µM | 0.20 | ± 0.03 | 133% |
Experimental Protocols
Materials and Reagents
-
LO2 human liver cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic Acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound (experimental compound)
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin solution (or 4% Paraformaldehyde in PBS)
-
Oil Red O powder
-
100% Isopropanol
-
60% Isopropanol
-
Hematoxylin solution (optional, for nuclear counterstaining)
-
Distilled water
-
24-well or 96-well cell culture plates
Preparation of Reagents
-
Complete Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Oleic Acid-BSA Complex (10 mM Stock):
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free DMEM.
-
Prepare a 100 mM solution of oleic acid in 0.1 M NaOH.
-
Warm both solutions to 37°C.
-
Add the oleic acid solution dropwise to the BSA solution while stirring to achieve a final oleic acid concentration of 10 mM.
-
Filter-sterilize the complex and store at -20°C.
-
-
Oil Red O Stock Solution (0.5% w/v): Dissolve 0.5 g of Oil Red O powder in 100 mL of 100% isopropanol. Stir overnight to ensure it is fully dissolved. This solution is stable for up to a year.[10]
-
Oil Red O Working Solution: To prepare the working solution, mix 3 parts of the Oil Red O stock solution with 2 parts of distilled water.[10][11] Let the solution sit for 10 minutes, then filter through a 0.2 µm syringe filter to remove any precipitate. This working solution should be prepared fresh and used within 2 hours.[10][11]
Experimental Procedure
-
Cell Seeding: Seed LO2 cells in a 24-well or 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate at 37°C in a 5% CO2 incubator.
-
Induction of Steatosis:
-
This compound Treatment:
-
Prepare various concentrations of this compound in serum-free DMEM with 500 µM oleic acid.
-
Remove the oleic acid medium and add the this compound treatment media to the respective wells. Include a vehicle control (oleic acid medium without this compound).
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
Oil Red O Staining:
-
Fixation: Carefully remove the culture medium and gently wash the cells twice with PBS. Add 10% formalin to each well and incubate for 30-60 minutes at room temperature to fix the cells.[10][12]
-
Washing: Discard the formalin and wash the cells twice with distilled water.
-
Isopropanol Wash: Add 60% isopropanol to each well and incubate for 5 minutes.[10][11]
-
Staining: Remove the isopropanol and add the freshly prepared Oil Red O working solution to completely cover the cell monolayer. Incubate for 15-20 minutes at room temperature.[11][12]
-
Washing: Discard the Oil Red O solution and wash the cells 3-5 times with distilled water until no excess stain is visible.[10][11]
-
(Optional) Nuclear Counterstaining: Add Hematoxylin solution and incubate for 1 minute. Wash thoroughly with water.[10][11]
-
-
Quantification:
-
After the final wash, allow the plates to dry completely.
-
Visually inspect and capture images of the stained cells under a light microscope. Lipid droplets will appear red, and nuclei (if counterstained) will be blue.
-
Dye Elution: Add 100% isopropanol to each well (e.g., 200 µL for a 96-well plate) and incubate for 10 minutes on a shaker to elute the Oil Red O stain from the lipid droplets.[8]
-
Spectrophotometry: Transfer the isopropanol eluate to a new 96-well plate and measure the absorbance at a wavelength between 490-520 nm (the absorbance maximum is around 518 nm).[7][8]
-
Signaling Pathways and Visualization
Hepatic Lipid Metabolism Signaling
The accumulation of lipids in hepatocytes is a complex process regulated by multiple signaling pathways. Dysregulation of these pathways can lead to steatosis. Key pathways involved include de novo lipogenesis (DNL), fatty acid oxidation, and triglyceride synthesis and breakdown.[13][14] A potential therapeutic compound like this compound might exert its effects by modulating these pathways. For instance, it could inhibit DNL by downregulating key transcription factors like Sterol Regulatory Element-Binding Protein 1 (SREBP-1c) and its target genes, such as Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC).[13][15]
Caption: Hypothetical mechanism of this compound in inhibiting hepatic de novo lipogenesis.
Experimental Workflow
The overall experimental workflow for assessing the impact of this compound on lipid accumulation in LO2 cells is depicted below.
Caption: Workflow for Oil Red O staining to assess this compound effects on LO2 cells.
References
- 1. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 2. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pea Albumin Alleviates Oleic Acid-Induced Lipid Accumulation in LO2 Cells Through Modulating Lipid Metabolism and Fatty Acid Oxidation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleic acid-induced steatosis model establishment in LMH cells and its effect on lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. what is the measurement of Oil red O staining - Tissue and Cell Culture [protocol-online.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. protocols.io [protocols.io]
- 13. Current Therapeutical Approaches Targeting Lipid Metabolism in NAFLD [mdpi.com]
- 14. Targeting Metabolism: Innovative Therapies for MASLD Unveiled - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of hepatocyte lipid metabolism and inflammatory response by 25-hydroxycholesterol and 25-hydroxycholesterol-3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: JT21-25 Solubility and Stability in DMSO
Welcome to the technical support center for JT21-25. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of this compound when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For most biological applications, DMSO is the recommended solvent for creating stock solutions of this compound due to its broad solvency power for organic molecules.[1][2]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is crucial to use anhydrous DMSO to minimize water absorption, which can affect compound stability.[3][4] It is recommended to start with a high concentration, for example, 10 mM, and then perform serial dilutions as required for your specific assay. Always ensure the compound is fully dissolved before use.
Q3: What are the optimal storage conditions for this compound in DMSO?
A3: For long-term storage, it is advisable to store stock solutions of this compound in DMSO at -20°C or -80°C.[5] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4][5] Containers should be tightly sealed to prevent moisture absorption, as DMSO is hygroscopic.[6] Glass or DMSO-resistant polypropylene containers are recommended.[4][5]
Q4: How can I check for the solubility of this compound in my experiment?
A4: Visual inspection is the first step. Look for any signs of precipitation or cloudiness in your solution.[5] For a more quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy can be employed to determine the concentration of the dissolved compound.
Q5: What factors can affect the stability of this compound in DMSO?
A5: Several factors can impact the stability of compounds in DMSO, including:
-
Water Content: DMSO readily absorbs moisture, which can lead to the hydrolysis of susceptible compounds.[3][4]
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.[7][8]
-
Light Exposure: Light, especially UV radiation, can cause photodegradation of sensitive molecules.[7]
-
pH: The presence of acidic or basic contaminants can catalyze degradation reactions.[8]
-
Oxygen: While less of a factor than water, atmospheric oxygen can contribute to oxidative degradation.[4]
Troubleshooting Guide
This guide addresses common issues researchers may face when working with this compound in DMSO.
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution upon thawing. | The compound's solubility limit may have been exceeded, or the compound is unstable under the storage conditions. | Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If precipitation persists, consider preparing a fresh stock solution at a lower concentration. Centrifuge the solution before use and carefully aspirate the supernatant. |
| Inconsistent experimental results between different batches of stock solution. | This could be due to degradation of the compound, inaccurate initial weighing, or incomplete dissolution. | Always use a fresh, validated stock solution for critical experiments. Perform a quality control check (e.g., HPLC) on new stock solutions. Ensure the compound is fully dissolved before aliquoting and storage. |
| Loss of compound activity over time. | The compound may be degrading in DMSO. | Minimize the storage time of stock solutions. Prepare fresh solutions more frequently. Conduct a stability study to determine the degradation rate under your storage conditions. |
| The final concentration in the assay is lower than expected. | The compound may have precipitated out of the aqueous assay buffer after dilution from the DMSO stock. | Lower the final concentration of DMSO in the assay medium (typically <0.5%). Check the solubility of this compound in the final assay buffer. The use of a solubility enhancer might be necessary. |
Experimental Protocols
Protocol 1: Solubility Assessment of this compound in DMSO
Objective: To determine the maximum solubility of this compound in DMSO at room temperature.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis Spectrophotometer
Methodology:
-
Prepare a series of supersaturated solutions of this compound in DMSO in microcentrifuge tubes.
-
Vortex the tubes vigorously for 2 minutes.
-
Equilibrate the solutions at room temperature for 24 hours to allow undissolved compound to settle.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.
-
Determine the concentration of this compound in the supernatant using a validated HPLC or UV-Vis method.
Protocol 2: Stability Assessment of this compound in DMSO
Objective: To evaluate the stability of this compound in a DMSO stock solution over time under different storage conditions.
Materials:
-
10 mM stock solution of this compound in anhydrous DMSO
-
Storage containers (glass or polypropylene vials)
-
-20°C freezer, 4°C refrigerator, room temperature benchtop
-
HPLC system with a suitable column and detection method
Methodology:
-
Aliquot the 10 mM stock solution into multiple vials for each storage condition (room temperature, 4°C, and -20°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Analyze the concentration and purity of this compound in each sample by HPLC.
-
Compare the results to the initial (time 0) sample to determine the percentage of degradation.
Visualizations
Caption: Workflow for assessing the solubility and stability of this compound in DMSO.
Caption: A generic kinase signaling pathway potentially modulated by this compound.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 6. quora.com [quora.com]
- 7. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing JT21-25 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of JT21-25, a potent and selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). ASK1, also known as MAP3K5, is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. It plays a crucial role in cellular stress responses. Under conditions of oxidative stress, endoplasmic reticulum (ER) stress, or inflammatory signals (e.g., TNF-α), ASK1 becomes activated and initiates a signaling cascade that leads to the activation of c-Jun N-terminal kinase (JNK) and p38 MAP kinases. This signaling pathway is involved in various cellular processes, including apoptosis, inflammation, and differentiation. This compound selectively binds to and inhibits the kinase activity of ASK1, thereby blocking these downstream signaling events.
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: A specific optimal concentration for this compound is highly dependent on the cell line and the specific assay being performed. Based on available literature, concentrations in the low micromolar range have been used. For instance, in studies with normal LO2 liver cells, concentrations of 4 µM and 8 µM of this compound were used and showed no significant toxicity.[1] As a starting point, a dose-response experiment is recommended, covering a broad range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in cell culture-grade DMSO. It is recommended to vortex or sonicate briefly to ensure complete dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (cells treated with the same final concentration of DMSO as the highest concentration of this compound) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background signal or unexpected cytotoxicity in vehicle control | DMSO concentration is too high. | Decrease the final DMSO concentration in the culture medium to ≤ 0.1%. Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. |
| Contamination of stock solution or media. | Ensure that the this compound stock solution and all cell culture reagents are sterile. Filter-sterilize the stock solution if necessary. | |
| Inconsistent or not reproducible results | Variability in cell seeding density. | Ensure a uniform cell number is seeded in each well. Use a cell counter for accurate cell quantification. |
| Incomplete dissolution of this compound. | When diluting the DMSO stock in aqueous culture medium, precipitation can occur. Vortex the diluted solution thoroughly before adding it to the cells. Preparing serial dilutions in culture medium rather than a single large dilution can also help. | |
| Instability of this compound in culture medium. | Prepare fresh dilutions of this compound from the frozen stock for each experiment. The stability of compounds in culture media can be time and temperature-dependent. | |
| No observable effect of this compound | Sub-optimal concentration of this compound. | Perform a dose-response experiment with a wider range of concentrations to determine the effective concentration for your cell line and assay. |
| Insufficient incubation time. | The effect of the inhibitor may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. | |
| Low expression or activity of ASK1 in the cell line. | Confirm the expression of ASK1 in your cell line of interest using techniques like Western blotting or qPCR. |
Data Presentation
Currently, there is limited publicly available data on the IC50 values of this compound across a variety of cell lines and assays. Researchers are encouraged to perform their own dose-response studies to determine the optimal concentration for their specific experimental conditions. The table below provides a template for summarizing such data.
Table 1: Template for Summarizing IC50 Values of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| e.g., A549 | Cell Viability (MTT) | 48 | Enter value |
| e.g., Jurkat | Apoptosis (Annexin V) | 24 | Enter value |
| e.g., THP-1 | Cytokine Release (ELISA) | 24 | Enter value |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This protocol is a general guideline for detecting apoptosis by flow cytometry.
Materials:
-
This compound
-
Cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration. Include a vehicle control.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
ASK1 Signaling Pathway
Caption: The ASK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Concentration Optimization
Caption: A generalized workflow for optimizing this compound concentration in cell-based assays.
References
Preventing off-target effects of JT21-25 in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of JT21-25, a potent and selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help prevent and troubleshoot potential off-target effects in your experiments.
Troubleshooting Guide: Minimizing Off-Target Effects of this compound
Unexpected experimental outcomes when using this compound may arise from off-target effects. This guide provides strategies to identify and mitigate these effects.
| Potential Issue | Recommended Action | Experimental Protocol |
| Phenotype is not consistent with ASK1 inhibition. | 1. Confirm On-Target Engagement: Perform a target engagement assay, such as a cellular thermal shift assay (CETSA) or a Western blot for downstream ASK1 targets (e.g., phosphorylated p38, JNK). 2. Titrate this compound Concentration: Determine the minimal effective concentration that elicits the desired on-target effect to reduce the likelihood of off-target binding. 3. Use a Structurally Unrelated ASK1 Inhibitor: Compare the phenotype induced by this compound with that of another validated ASK1 inhibitor to ensure the observed effect is specific to ASK1 inhibition. | CETSA Protocol: 1. Treat cells with varying concentrations of this compound and a vehicle control. 2. Heat the cell lysates at a range of temperatures. 3. Analyze the soluble fraction by Western blot for ASK1 to determine the temperature at which it denatures. A shift in the melting curve indicates target engagement. Western Blot for p-p38/p-JNK: 1. Treat cells with an appropriate stimulus (e.g., H2O2) in the presence and absence of this compound. 2. Lyse the cells and perform a Western blot using antibodies specific for phosphorylated and total p38 and JNK. A decrease in the ratio of phosphorylated to total protein indicates ASK1 inhibition. |
| Observed toxicity or unexpected cellular response. | 1. Assess Cell Viability: Perform a dose-response curve for cytotoxicity using an assay such as MTT or trypan blue exclusion.[1] 2. Profile against a Kinase Panel: Screen this compound against a broad panel of kinases to identify potential off-target interactions. 3. Perform Rescue Experiments: If a specific off-target is identified, attempt to rescue the phenotype by overexpressing the wild-type off-target protein. | MTT Assay Protocol: 1. Seed cells in a 96-well plate and allow them to adhere. 2. Treat cells with a serial dilution of this compound for the desired time. 3. Add MTT reagent and incubate until formazan crystals form. 4. Solubilize the crystals and measure absorbance to determine cell viability. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is crucial for designing experiments and interpreting results.
| Parameter | Value | Notes |
| Target | Apoptosis signal-regulating kinase 1 (ASK1) | Also known as MAP3K5.[2] |
| Selectivity | >1960.8-fold selective for ASK1 over TAK1 | This high selectivity is a key feature of this compound.[1] |
| Cellular Toxicity | No significant toxicity in normal LO2 liver cells at concentrations up to 8 μM | Cell survival rate was greater than 80%.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5.[1][2] ASK1 is a member of the mitogen-activated protein kinase (MAPK) signaling pathway and is involved in cellular responses to stress, inflammation, and apoptosis.[2] By inhibiting ASK1, this compound can modulate these downstream signaling cascades.
Q2: What are the known off-targets of this compound?
A2: this compound has demonstrated high selectivity for ASK1. Specifically, it was found to be over 1960.8-fold more selective for ASK1 than for the related MAP3K kinase, TAK1.[1] However, comprehensive profiling against a broader kinase panel has not been publicly reported. It is always recommended to empirically determine the selectivity profile in your specific experimental system.
Q3: How can I determine the optimal concentration of this compound to use in my experiments?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. It is essential to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your desired on-target effect (e.g., inhibition of downstream signaling) and the CC50 (half-maximal cytotoxic concentration) to assess toxicity. Start with a concentration range guided by published data and titrate to find the lowest concentration that gives a robust on-target effect with minimal cytotoxicity.
Q4: What control experiments are essential when using this compound?
A4: To ensure the specificity of your findings, several control experiments are crucial:
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Use a known activator of the ASK1 pathway (e.g., hydrogen peroxide or TNF-α) to confirm that the pathway is functional in your system.
-
Negative Control/Inactive Compound: If available, use a structurally similar but inactive analog of this compound to control for non-specific effects of the chemical scaffold.
-
Rescue Experiment: If possible, use genetic approaches (e.g., siRNA-mediated knockdown of ASK1 or overexpression of a drug-resistant ASK1 mutant) to confirm that the observed phenotype is indeed ASK1-dependent.
Visualizing Experimental Design and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts related to the use of this compound.
Caption: The ASK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
References
Technical Support Center: Troubleshooting JT21-25 Inactivity in Kinase Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the inactivity of JT21-25, a potent and selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), in kinase inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I've performed an in vitro kinase assay, but this compound is showing little to no inhibition of ASK1 activity. What are the potential causes?
A1: Apparent inactivity of a kinase inhibitor in an in vitro assay can stem from several factors, ranging from the inhibitor itself to the specific components and conditions of your assay. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Workflow for this compound Inactivity
This workflow provides a step-by-step approach to identify the root cause of this compound's inactivity in your kinase assay.
Caption: Troubleshooting workflow for diagnosing this compound inactivity.
Q2: How can I be sure that the issue isn't with my this compound compound itself?
A2: It is crucial to first validate the inhibitor. Here are key aspects to consider:
-
Solubility: this compound is a quinoline-containing compound. While specific solubility data is not widely published, related structures can have limited aqueous solubility.[1][2]
-
Troubleshooting:
-
Ensure the DMSO stock concentration is not too high before dilution into the aqueous assay buffer, which can cause precipitation.
-
Visually inspect the assay wells for any signs of compound precipitation.
-
Consider pre-diluting this compound in a small volume of assay buffer to check for solubility before adding it to the full reaction.
-
-
-
Stability: The stability of the compound in your specific assay buffer and at the working temperature is important.
-
Troubleshooting:
-
Prepare fresh dilutions of this compound from a new stock solution for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
-
-
Purity and Integrity: The purity of the compound is critical for accurate results.
-
Troubleshooting:
-
If possible, verify the identity and purity of your this compound lot using methods like LC-MS or NMR.
-
-
Q3: My compound seems fine. Could the problem be with the ASK1 enzyme or other assay reagents?
A3: Yes, issues with assay components are a common source of problems.[3]
-
Enzyme Activity: The purity and activity of the recombinant ASK1 enzyme are paramount.[3]
-
Troubleshooting:
-
Always run a positive control with a known, potent ASK1 inhibitor (e.g., Selonsertib) to confirm that the enzyme is active and inhibitable.
-
Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Perform a kinase titration to determine the optimal enzyme concentration that results in a linear reaction rate within your assay's time frame.
-
-
-
ATP Concentration: Since most kinase inhibitors are ATP-competitive, the concentration of ATP in your assay will directly impact the apparent IC50 value of this compound.[4]
-
Troubleshooting:
-
For initial IC50 determinations, it is recommended to use an ATP concentration at or near the Km value for ASK1.
-
If the ATP concentration is too high, it can outcompete the inhibitor, leading to apparent inactivity.
-
-
-
Substrate Quality and Concentration: The purity and concentration of the substrate (e.g., a peptide or protein) are also important.
-
Troubleshooting:
-
Ensure the substrate is of high purity and is not degraded.
-
The substrate concentration should ideally be at or above its Km for the kinase to ensure the reaction rate is not substrate-limited.[5]
-
-
-
Buffer Composition: The pH, ionic strength, and presence of additives like detergents or BSA can influence both enzyme activity and inhibitor binding.[5]
-
Troubleshooting:
-
Verify that the buffer conditions are optimal for ASK1 activity. A typical ASK1 kinase buffer might contain Tris-HCl, MgCl₂, BSA, and DTT.[6]
-
-
Q4: I am using a fluorescence-based assay. Could the assay format itself be the problem?
A4: Yes, compound interference is a known issue with certain assay formats.[3]
-
Fluorescence Interference: this compound, as a quinoline-containing compound, may possess intrinsic fluorescent properties that can interfere with fluorescence-based assays (e.g., TR-FRET, Fluorescence Polarization).[1]
-
Troubleshooting:
-
Run a control plate with this compound and all assay components except the enzyme to check for background fluorescence.
-
If interference is suspected, consider using an alternative, non-fluorescence-based assay format, such as a luminescence-based assay (e.g., ADP-Glo) or a radiometric assay.
-
-
-
Luminescence Interference: Some compounds can also inhibit the luciferase enzyme used in luminescence-based assays like ADP-Glo.
-
Troubleshooting:
-
Perform a counter-screen against the detection enzyme (e.g., luciferase) to rule out direct inhibition.
-
-
Data Presentation: Comparative IC50 Values of ASK1 Inhibitors
The following table summarizes the IC50 values for a known ASK1 inhibitor, providing a reference for expected potency.
| Inhibitor | Target Kinase | Reported IC50 (nM) | Assay Conditions |
| MSC2032964A | ASK1 | 93 | Not specified |
| MSC2032964A | CK1δ | 4800 | Not specified |
Data sourced from a study on the regulation of neuroinflammation.[7]
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for this compound IC50 Determination
This protocol is adapted from established methods for measuring ASK1 activity and is suitable for determining the IC50 value of this compound.[6][8]
Materials:
-
Recombinant human ASK1 (hASK1)
-
MKK6 (substrate)
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the dilution series might be 100 µM. Then, dilute the compound in Kinase Buffer to the desired 4X final assay concentration.
-
Assay Plate Setup:
-
Add 5 µL of the 4X this compound solution or vehicle (Kinase Buffer with the same final percentage of DMSO) to the appropriate wells of the 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate mix containing hASK1 and MKK6 in Kinase Buffer.
-
Add 10 µL of the 2X enzyme/substrate mix to all wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Prepare a 2X ATP solution in Kinase Buffer (the final concentration should be at or near the Km of ATP for ASK1).
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Reaction Termination and Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
ASK1 Signaling Pathway
The following diagram illustrates the central role of ASK1 in stress-induced signaling pathways.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promega.es [promega.es]
- 7. researchgate.net [researchgate.net]
- 8. Assay in Summary_ki [bindingdb.org]
Technical Support Center: Addressing JT21-25 Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of the ASK1 inhibitor, JT21-25, in primary cell cultures.
Introduction to this compound
This compound is a potent and selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. ASK1 is activated by various cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals, leading to downstream activation of p38 and JNK signaling cascades that can result in inflammation and apoptosis. While the inhibition of ASK1 holds therapeutic promise for a variety of diseases, its application in primary cell cultures may present challenges, including off-target effects or context-dependent cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the kinase activity of Apoptosis Signal-regulating Kinase 1 (ASK1). By inhibiting ASK1, this compound blocks the downstream phosphorylation of MKK3/6 and MKK4/7, which in turn prevents the activation of the p38 and JNK signaling pathways. These pathways are critically involved in cellular responses to stress, inflammation, and apoptosis.
Q2: I am observing significant cell death in my primary cell cultures treated with this compound, even at low concentrations. Why might this be happening?
A2: Primary cells are often more sensitive to chemical compounds than immortalized cell lines. Several factors could contribute to the observed cytotoxicity:
-
High Compound Concentration: The initial concentration range might be too high for your specific primary cell type.
-
Target-Related Effects: While ASK1 inhibition is often protective, sustained inhibition of this pathway could interfere with essential cellular processes in certain primary cell types.
-
Off-Target Effects: Although this compound is reported to be selective, at higher concentrations, it may interact with other kinases or cellular targets, leading to toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells, especially at higher concentrations.
Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound in my cultures?
A3: It is crucial to determine whether this compound is killing the cells (cytotoxic) or inhibiting their proliferation (cytostatic).
-
Cell Counting: A decrease in the total number of viable cells over time compared to a vehicle control indicates a cytotoxic effect. A plateau in cell number suggests a cytostatic effect.
-
Cytotoxicity Assays: Assays like LDH release measure cell membrane integrity and are indicative of cytotoxicity.
-
Proliferation Assays: Assays like BrdU incorporation or Ki-67 staining can measure the rate of cell division to assess cytostatic effects.
Troubleshooting Guide: Mitigating this compound Induced Cytotoxicity
This guide provides a systematic approach to troubleshoot and mitigate cytotoxicity observed in primary cell cultures treated with this compound.
Initial Assessment: High Cytotoxicity at All Concentrations
If you observe massive and rapid cell death across all tested concentrations of this compound, consider the following:
| Potential Cause | Recommended Action |
| Concentration Range Too High | Perform a broad dose-response experiment with concentrations several logs lower than initially tested. Start in the nanomolar range if the compound's potency in your system is unknown. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and that a vehicle control with the same solvent concentration is included. |
| Compound Instability | The compound may degrade in the culture medium, producing toxic byproducts. Reduce the initial exposure time and consider replacing the medium with freshly prepared compound at regular intervals for longer-term studies. |
Time-Dependent Decrease in Cell Viability
If cell viability decreases significantly over time, even at lower concentrations, this may indicate:
| Potential Cause | Recommended Action |
| Cumulative Toxicity | The compound may have a cumulative toxic effect. Perform a time-course experiment to determine the onset of toxicity and consider shorter exposure times in your experimental design. |
| Nutrient Depletion/Metabolite Accumulation | In longer-term cultures, cytotoxicity may be exacerbated by the depletion of essential nutrients or the accumulation of toxic metabolites. Ensure regular media changes. |
Strategies for Reducing Cytotoxicity
If initial troubleshooting does not resolve the issue, consider these strategies to mitigate this compound's cytotoxic effects while preserving its intended biological activity.
| Strategy | Rationale |
| Optimize Serum Concentration | Fetal bovine serum (FBS) contains proteins that can bind to compounds, reducing their free concentration and toxicity. Experiment with different serum concentrations (e.g., 5%, 10%, 20%) to assess the impact on cytotoxicity. |
| Co-treatment with Antioxidants | Since ASK1 is activated by oxidative stress, it's possible that the experimental conditions or the compound itself are inducing reactive oxygen species (ROS). Co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate this. |
| Co-treatment with Pan-Caspase Inhibitors | ASK1 activation can lead to apoptosis. If cytotoxicity is mediated by this pathway, a pan-caspase inhibitor like Z-VAD-FMK may rescue the cells from death. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol provides a method to determine the cytotoxic concentration of this compound.
Materials:
-
Primary cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of solvent as the highest this compound concentration.
-
Treatment: Remove the medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Mitigating Cytotoxicity with Antioxidant Co-treatment
Materials:
-
Primary cells and culture reagents as in Protocol 1
-
This compound
-
N-acetylcysteine (NAC) stock solution
Methodology:
-
Cell Seeding: Plate primary cells as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with an optimized concentration of NAC (e.g., 1-5 mM) for 1-2 hours.
-
Co-treatment: Add this compound at various concentrations to the wells, ensuring the NAC is still present.
-
Controls: Include wells with this compound alone, NAC alone, and vehicle alone.
-
Incubation and Analysis: Incubate for the desired time and assess cell viability using the MTT assay (Protocol 1). A significant increase in viability in the co-treated wells suggests the involvement of oxidative stress.
Protocol 3: Mitigating Cytotoxicity with a Pan-Caspase Inhibitor
Materials:
-
Primary cells and culture reagents as in Protocol 1
-
This compound
-
Z-VAD-FMK stock solution
Methodology:
-
Cell Seeding: Plate primary cells as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours.
-
Co-treatment: Add this compound at various concentrations to the wells, with the pan-caspase inhibitor still present.
-
Controls: Include wells with this compound alone, the inhibitor alone, and vehicle alone.
-
Incubation and Analysis: Incubate for the desired time and assess cell viability. A rescue from cytotoxicity suggests that apoptosis is a major contributor.
Visualizing Key Pathways and Workflows
ASK1 Signaling Pathway and this compound Inhibition
Caption: ASK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Addressing Cytotoxicity
Caption: A workflow for systematically addressing compound-induced cytotoxicity.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common cytotoxicity issues.
Technical Support Center: Enhancing the Bioavailability of Quinoline-Based ASK1 Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of quinoline-based Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues in your experiments.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of the Quinoline-Based ASK1 Inhibitor
Poor aqueous solubility is a common hurdle for quinoline derivatives, leading to low dissolution in the gastrointestinal tract and consequently, poor absorption.[1]
Troubleshooting Steps:
-
Comprehensive Solubility Profiling:
-
Protocol: Determine the kinetic and thermodynamic solubility in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).
-
Rationale: Understanding the pH-dependent solubility and the effect of bile salts and lipids is crucial for selecting an appropriate formulation strategy.[2]
-
-
Formulation Strategy Evaluation:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[2] Techniques like micronization and nanonization can significantly improve the dissolution rate.[3]
-
Solid Dispersions: Dispersing the compound in an inert carrier can present it in a more soluble amorphous form.[4][5] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[1]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubilization.[1][6]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.[4][7]
-
Quantitative Data Summary: Formulation Approaches for Solubility Enhancement
| Formulation Strategy | Typical Particle/Complex Size | Fold Increase in Solubility (Example) | Key Considerations |
| Micronization | 1-10 µm | 2 to 5-fold | May not be sufficient for very poorly soluble compounds.[8] |
| Nanonization (Nanocrystals) | < 1000 nm | 10 to 100-fold | Requires specialized equipment and careful stabilizer selection.[3] |
| Amorphous Solid Dispersion | Molecular Dispersion | 10 to >1000-fold | Physical stability of the amorphous form needs to be monitored. |
| SEDDS | 25-200 nm (emulsion droplet) | Variable, depends on drug lipophilicity | Potential for gastrointestinal irritation with high surfactant concentrations.[6] |
| Cyclodextrin Complexation | 1.5-2.0 nm (complex size) | 5 to 50-fold | Stoichiometry of the complex and potential for renal toxicity of the cyclodextrin. |
Issue 2: Poor Intestinal Permeability
Even if solubilized, the quinoline-based ASK1 inhibitor must permeate the intestinal epithelium to reach systemic circulation.
Troubleshooting Steps:
-
In Vitro Permeability Assessment:
-
Caco-2 Permeability Assay: This is the gold standard for predicting in vivo intestinal permeability and identifying if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[2] An efflux ratio greater than 2 suggests active efflux.[2]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay to predict passive transcellular permeability.[1]
-
-
Strategies to Address Poor Permeability:
-
Structural Modification: In early-stage development, medicinal chemistry efforts can optimize physicochemical properties (e.g., lipophilicity, hydrogen bond donors/acceptors) to improve passive permeability.[9]
-
Co-administration with Permeation Enhancers: Certain excipients can transiently increase intestinal permeability, but their use requires careful evaluation due to potential toxicity.
-
Quantitative Data Summary: In Vitro Permeability Assays
| Assay | Key Parameter | High Permeability Cut-off | Low Permeability Cut-off | Efflux Identification |
| Caco-2 Assay | Apparent Permeability (Papp) (A-B) | > 10 x 10⁻⁶ cm/s | < 1 x 10⁻⁶ cm/s | Yes (Efflux Ratio > 2) |
| PAMPA | Effective Permeability (Pe) | > 5 x 10⁻⁶ cm/s | < 1 x 10⁻⁶ cm/s | No |
Issue 3: High First-Pass Metabolism
Extensive metabolism in the gut wall or liver can significantly reduce the amount of active drug reaching systemic circulation.
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assessment:
-
Liver Microsomes/Hepatocytes: Incubating the compound with liver microsomes or hepatocytes from different species (e.g., rat, dog, human) can predict the rate and major sites of metabolism.
-
CYP450 Inhibition/Induction: Assess the potential for the compound to inhibit or induce major cytochrome P450 enzymes to anticipate potential drug-drug interactions.
-
-
Strategies to Mitigate First-Pass Metabolism:
-
Prodrug Approach: A prodrug strategy can be employed to mask the metabolic site, with the prodrug being converted to the active compound in vivo.[10]
-
Structural Modification: Medicinal chemistry approaches can be used to block the sites of metabolism.
-
Lipid-Based Formulations: These can promote lymphatic absorption, partially bypassing the liver and reducing first-pass metabolism.[1]
-
Frequently Asked Questions (FAQs)
Q1: My quinoline-based ASK1 inhibitor shows high potency in biochemical assays but poor efficacy in cell-based assays. What could be the reason?
A1: This discrepancy is often due to poor membrane permeability. While the compound can effectively inhibit the isolated ASK1 enzyme, it may not be able to cross the cell membrane to reach its intracellular target. We recommend performing a Caco-2 permeability assay to assess its ability to enter cells.
Q2: I am observing high variability in the plasma concentrations of my compound in animal pharmacokinetic studies. What are the potential causes?
A2: High in vivo variability can stem from several factors related to poor oral bioavailability:
-
Food Effects: The presence or absence of food can significantly alter the dissolution and absorption of poorly soluble drugs.[1] It is advisable to conduct studies in both fasted and fed states.
-
Erratic Absorption: Poor solubility can lead to incomplete and unpredictable absorption in the gastrointestinal tract.[1] Improving the formulation to enhance solubility and dissolution is crucial.
-
First-Pass Metabolism: Variable activity of metabolic enzymes in the gut and liver can lead to inconsistent systemic exposure.[1]
Q3: How do I choose the most appropriate formulation strategy to improve the oral bioavailability of my quinoline-based ASK1 inhibitor?
A3: The choice of formulation depends on the specific physicochemical properties of your compound.
-
For highly crystalline, poorly soluble compounds, particle size reduction (nanonization) or solid dispersions are often effective.[1]
-
For lipophilic compounds, lipid-based formulations are a good choice as they can enhance solubilization and may offer the advantage of lymphatic uptake.[1]
-
If the molecule has a suitable size and geometry, cyclodextrin complexation can be a viable option to improve solubility.[1]
Q4: What are the critical parameters to assess during a preclinical in vivo pharmacokinetic study for an oral drug candidate?
A4: Key parameters to determine from the plasma concentration-time profile include:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.[11]
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
F% (Absolute Bioavailability): The fraction of the administered dose that reaches the systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.[12]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a quinoline-based ASK1 inhibitor and identify potential P-gp mediated efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER of the Caco-2 monolayer to ensure its integrity. A TEER value > 200 Ω·cm² is generally considered acceptable.
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side over time.
-
-
Sample Analysis: Quantify the concentration of the compound in the donor and receiver compartments at various time points using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability (Papp):
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
-
Calculation of Efflux Ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of a quinoline-based ASK1 inhibitor after oral administration.
Methodology:
-
Animal Dosing:
-
Administer the compound (formulated in an appropriate vehicle) to a group of fasted rats via oral gavage.
-
For determination of absolute bioavailability, a separate group of rats should receive the compound via intravenous (IV) administration.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and t1/2 from the plasma concentration-time data.
-
Calculation of Absolute Bioavailability (F%):
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Caption: Simplified ASK1 signaling pathway.[13][14][15]
Caption: Experimental workflow for improving bioavailability.
Caption: Troubleshooting logic for low bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 12. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Best practices for long-term storage of JT21-25
- 1. Arrow Staples, JT-21, .25-In., 1000-Pk. | Stanley's Hardware [stanleysrox.com]
- 2. Arrow JT21 Standard Carton Staples, Full Strip, 1000/Box (215) | Staples [staples.com]
- 3. hudson.shoptruevalue.com [hudson.shoptruevalue.com]
- 4. Murdoch's – Arrow - JT21 Light-Duty 1/4" Staples [murdochs.com]
- 5. homedepot.com [homedepot.com]
- 6. hansonstv.shoptruevalue.com [hansonstv.shoptruevalue.com]
Interpreting unexpected results with JT21-25 treatment
Welcome to the technical support center for JT21-25, a potent and selective ASK1 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues that may arise during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Apoptosis signal-regulating kinase 1 (ASK1), also known as Mitogen-activated protein kinase kinase kinase 5 (MAP3K5).[1] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis. By inhibiting ASK1, this compound can modulate downstream signaling cascades, such as the p38 and JNK pathways, making it a promising therapeutic candidate for inflammatory diseases.[1]
Q2: In which experimental systems has this compound shown activity?
A2: this compound has demonstrated potent and selective inhibitory activity against ASK1 in preclinical studies.[1] In cellular models, it has been shown to reduce cytoplasmic fat droplets and decrease the levels of cholesterol (CHOL), low-density lipoprotein (LDL), triglycerides (TG), alanine aminotransferase (ALT), and aspartate aminotransferase (AST).[1] Notably, this compound did not exhibit significant toxicity in normal LO2 liver cells.[1]
Q3: What is the reported selectivity profile of this compound?
A3: this compound has a high selectivity for ASK1 over other MAP3K kinases. For instance, its selectivity for ASK1 is over 1960-fold higher than for TAK1, another member of the MAP3K family.[1]
Troubleshooting Guide for Unexpected Results
Issue 1: Higher than expected IC50 value in an in vitro kinase assay.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| ATP Concentration | The inhibitory potential of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. High ATP concentrations can lead to an underestimation of the inhibitor's potency. Recommendation: Determine the Michaelis-Menten constant (Km) for ATP for your specific kinase and use an ATP concentration equal to the Km value for your IC50 determination.[2] |
| Enzyme Concentration and Autophosphorylation | Higher enzyme concentrations can lead to increased autophosphorylation, which may interfere with the assay readout, especially in luciferase-based assays that measure ATP consumption.[2] Recommendation: Optimize the kinase concentration to be in the linear range of the assay and consider using a more direct method of measuring substrate phosphorylation if autophosphorylation is a concern. |
| Substrate Type (Peptide vs. Protein) | Kinases can exhibit different kinetics and inhibitor sensitivities depending on whether a peptide or a full-length protein is used as a substrate.[2] Recommendation: If possible, test the inhibitor using a physiologically relevant full-length protein substrate. |
| Assay Readout Technology | Different assay technologies (e.g., radioactivity, fluorescence, luminescence) have distinct sources of interference. For example, luciferase-based assays can be inhibited by compounds that also target the luciferase enzyme, leading to false negatives.[3] Recommendation: Confirm your results using an orthogonal assay method with a different detection principle. |
| Inhibitor Inactivity | The inhibitor may have degraded or may not be active. Recommendation: Verify the integrity and purity of your this compound stock. Prepare fresh dilutions for each experiment. |
Issue 2: Lack of expected downstream pathway inhibition in cell-based assays.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Cell Permeability | This compound may have poor permeability in your specific cell line. Recommendation: Perform a cellular uptake assay to determine the intracellular concentration of this compound. |
| Off-Target Effects | The observed cellular phenotype may be due to off-target effects of the compound. Recommendation: Include appropriate negative controls and consider using a structurally distinct ASK1 inhibitor to confirm that the observed phenotype is due to ASK1 inhibition. |
| Redundant Signaling Pathways | Cells may compensate for ASK1 inhibition by activating redundant or parallel signaling pathways. Recommendation: Perform a broader analysis of related signaling pathways (e.g., other MAPKs, Akt pathway) to investigate potential compensatory mechanisms. |
| Experimental Timing | The timing of treatment and endpoint measurement may not be optimal to observe the desired effect. Recommendation: Conduct a time-course experiment to determine the optimal duration of this compound treatment for your specific endpoint. |
| Incorrect Downstream Marker | The chosen downstream marker may not be a reliable indicator of ASK1 activity in your experimental context. Recommendation: Validate your downstream markers (e.g., phosphorylation of p38, JNK) with a known ASK1 activator or a positive control inhibitor. |
Experimental Protocols
Protocol 1: General In Vitro Kinase Assay for this compound IC50 Determination
-
Reagents and Materials:
-
Recombinant active ASK1 enzyme
-
Kinase substrate (e.g., MKK6)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add 2.5 µL of the this compound dilutions or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the ASK1 enzyme and the MKK6 substrate to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a final concentration equal to the Km of ATP for ASK1).
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
-
Visualizations
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing variability in experiments with JT21-25
Technical Support Center: JT21-25
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with this compound. Our goal is to help you minimize variability and ensure the reproducibility of your experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering step-by-step solutions.
Issue 1: High Variability in Cell Viability Assays
Question: We are observing significant well-to-well and plate-to-plate variability in our cell viability assays after treatment with this compound. What are the potential causes and solutions?
Answer: High variability in cell viability assays can stem from several factors, from inconsistent cell seeding to issues with reagent preparation. Below is a systematic guide to identify and resolve the source of variability.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Use a calibrated multichannel pipette and visually inspect plates for even cell distribution. | Reduced well-to-well variability in control groups. |
| Edge Effects | Avoid using the outer wells of microplates, as they are prone to evaporation. Fill outer wells with sterile PBS or media. | Minimized systematic drift in data across the plate. |
| Reagent Preparation | Prepare a fresh stock of this compound for each experiment. Ensure complete solubilization and vortex thoroughly before diluting to final concentrations. | Consistent dose-response relationship observed across experiments. |
| Incubation Time | Strictly adhere to the specified incubation times for both this compound treatment and the viability assay reagent (e.g., MTT, PrestoBlue). | Improved plate-to-plate consistency. |
| Cell Line Instability | Perform regular cell line authentication and mycoplasma testing. Use cells within a consistent and low passage number range. | Stable baseline cell health and response to this compound. |
Experimental Protocol: Standard Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Issue 2: Inconsistent Activation of the PI3K/Akt Signaling Pathway
Question: We are using Western blotting to measure the phosphorylation of Akt after this compound treatment, but the results are inconsistent. How can we improve the reliability of this experiment?
Answer: Inconsistent activation of signaling pathways can be due to subtle variations in experimental timing, sample handling, and reagent quality. The following workflow and troubleshooting table will help standardize your protocol.
Experimental Workflow for Consistent Pathway Activation Analysis
Caption: Workflow for Western Blot Analysis of Pathway Activation.
Troubleshooting Inconsistent Western Blot Results:
| Potential Cause | Recommended Action | Expected Outcome |
| Variable Cell State | Serum-starve cells before this compound treatment to reduce baseline pathway activation. | Lower background phosphorylation of Akt, making the effect of this compound more pronounced. |
| Phosphatase Activity | Always use fresh phosphatase and protease inhibitors in your lysis buffer. Keep samples on ice at all times. | Preservation of the phosphorylation state of target proteins. |
| Loading Inaccuracy | Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. | Consistent housekeeping protein (e.g., GAPDH, β-actin) signal across all lanes. |
| Antibody Performance | Validate primary antibodies for specificity. Use antibodies at the recommended dilution and incubate consistently. | Clear, specific bands at the expected molecular weight. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is readily soluble in DMSO at concentrations up to 50 mM. For cell-based assays, we recommend preparing a 10 mM stock in DMSO and diluting it further in a culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced toxicity.
Q2: How does this compound impact the cell cycle?
A2: Preliminary data suggests that this compound induces a G1/S phase cell cycle arrest in susceptible cell lines. The expected mechanism involves the modulation of cyclin-dependent kinase (CDK) inhibitors.
Hypothetical Signaling Pathway of this compound
Caption: Proposed Signaling Pathway for this compound-Induced Cell Cycle Arrest.
Q3: Are there any known off-target effects of this compound?
A3: Comprehensive off-target screening is ongoing. At concentrations below 1 µM, this compound has shown high specificity for its primary target. However, at higher concentrations (>10 µM), some interaction with related kinases has been observed. We recommend performing a dose-response experiment to determine the optimal concentration for your specific model system.
Q4: What is the best practice for long-term storage of this compound?
A4: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. If stored as a DMSO stock solution, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Disclaimer: this compound is a hypothetical compound for illustrative purposes. The data, protocols, and pathways described are representative examples for a technical support guide.
Validation & Comparative
A Comparative Analysis of JT21-25 and Other MAP3K Inhibitors for Researchers
In the landscape of kinase drug discovery, Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) inhibitors have emerged as a promising class of therapeutics for a range of diseases, including inflammatory conditions and cancer. This guide provides a detailed comparison of a novel MAP3K inhibitor, JT21-25, with other notable inhibitors, focusing on their selectivity and potency. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Comparative Selectivity and Potency of MAP3K Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. Here, we compare the selectivity profiles of this compound, an apoptosis signal-regulating kinase 1 (ASK1, also known as MAP3K5) inhibitor, with other MAP3K inhibitors, including the ASK1 inhibitor GS-4997 (Selonsertib) and the Transforming growth factor-Activated Kinase 1 (TAK1, also known as MAP3K7) inhibitor Takinib.
This compound has been identified as a potent and highly selective inhibitor of ASK1.[1] Notably, its selectivity for ASK1 over the closely related MAP3K, TAK1, is significantly greater than that of GS-4997.[1] This high degree of selectivity suggests a potentially more favorable safety profile for this compound by minimizing the inhibition of other signaling pathways mediated by different MAP3Ks.
GS-4997 (Selonsertib) is another selective inhibitor of ASK1 and has been evaluated in clinical trials.[2][3][4][5] While selective for ASK1, its selectivity over TAK1 is less pronounced compared to this compound.[1]
Takinib is a potent and selective inhibitor of TAK1.[6][7] It demonstrates selectivity over other kinases such as IRAK1 and IRAK4 but is reported to have no inhibitory activity against other MAP3K family members, including ASK1.[6] This makes it a useful tool for specifically interrogating the TAK1 signaling pathway.
The following tables summarize the available quantitative data for each inhibitor.
Data Presentation: Inhibitor Potency and Selectivity
Table 1: Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity over TAK1 (fold) |
| ASK1 (MAP3K5) | 5.1 | >1960.8 |
Data sourced from a 2024 publication in Bioorganic Chemistry.[1]
Table 2: Potency and Selectivity of GS-4997 (Selonsertib)
| Target | pIC50 | Selectivity over TAK1 (fold) |
| ASK1 (MAP3K5) | 8.3 | 312.3 |
pIC50 is the negative logarithm of the IC50 value. Data sourced from MedChemExpress and a 2024 publication in Bioorganic Chemistry.[1][2]
Table 3: Potency and Selectivity of Takinib
| Target | IC50 (nM) |
| TAK1 (MAP3K7) | 9.5 |
| IRAK4 | 120 |
| IRAK1 | 390 |
Takinib shows no efficacy toward the TAK1-closely related MAP3K5/ASK1. Data sourced from Selleck Chemicals.[6]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. The following is a representative protocol for determining the in vitro potency (IC50) of a MAP3K inhibitor, based on the widely used ADP-Glo™ Kinase Assay.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific MAP3K, such as ASK1.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
- ATP Solution: Prepare a stock solution of ATP at a concentration that is at or near the Km of the kinase for ATP.
- Substrate Solution: Prepare a stock solution of a suitable substrate for the kinase (e.g., a generic substrate like myelin basic protein or a specific peptide substrate).
- Test Compound Dilution Series: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, and then dilute further in the kinase buffer.
- ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).[8][9][10][11]
2. Kinase Reaction:
- In a 384-well plate, add the test compound at various concentrations.[10]
- Add the MAP3K enzyme to each well, except for the "no enzyme" control wells.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.[9]
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[9]
3. ADP Detection:
- Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.[8][10]
- Incubate at room temperature for 40 minutes.[8][10]
- Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[8][10]
- Incubate at room temperature for 30-60 minutes.[8][10]
4. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate reader.[9]
- Subtract the background luminescence (from "no enzyme" controls).
- Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (e.g., DMSO).
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of MAP3K inhibition and the experimental process, the following diagrams are provided.
Caption: Simplified MAP3K signaling cascade and points of inhibition.
Caption: Workflow for IC50 determination using the ADP-Glo™ assay.
References
- 1. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Activity‐based kinase profiling of approved tyrosine kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
Validating the Anti-Fibrotic Effects of Novel Therapeutics In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo anti-fibrotic efficacy of a novel therapeutic agent, here exemplified as JT21-25. The performance of this hypothetical compound is benchmarked against established and emerging anti-fibrotic therapies: Nintedanib, Pirfenidone, and a GLP-1/GIP receptor agonist. This document outlines key experimental data, detailed protocols for a standard in vivo model of pulmonary fibrosis, and visual representations of relevant biological pathways and experimental workflows to aid in the design and interpretation of preclinical studies.
Comparative Efficacy of Anti-Fibrotic Agents in a Bleomycin-Induced Lung Fibrosis Model
The following table summarizes the quantitative data from preclinical studies on the efficacy of different anti-fibrotic agents in the widely used bleomycin-induced lung fibrosis model. This model recapitulates key aspects of human idiopathic pulmonary fibrosis (IPF).[1][2][3][4] Efficacy is typically assessed by measuring the reduction in collagen deposition (hydroxyproline content) and semi-quantitative histological scoring of lung fibrosis (Ashcroft score).
| Therapeutic Agent | Mechanism of Action | Animal Model | Key Efficacy Readouts | Results | Reference |
| This compound (Hypothetical) | (To be determined) | Bleomycin-induced lung fibrosis (Mouse/Rat) | - Reduction in lung hydroxyproline content- Improvement in Ashcroft fibrosis score- Modulation of pro-fibrotic gene expression | (Data to be generated) | N/A |
| Nintedanib | Tyrosine Kinase Inhibitor (VEGFR, FGFR, PDGFR)[5][6] | Bleomycin-induced lung fibrosis (Mouse/Rat) | - Significant reduction in Ashcroft score- Decreased lung hydroxyproline content- Improved Forced Vital Capacity (FVC) in some studies[1] | In a rat model, 60 mg/kg, twice daily, significantly reduced fibrosis scores.[7] A mouse study showed improved FVC by 26% in a preventive regimen.[1] | [1][7] |
| Pirfenidone | Primarily inhibits TGF-β signaling[8][9][10] | Bleomycin-induced lung fibrosis (Mouse/Rat) | - Significant reduction in Ashcroft score- Attenuation of fibrocyte accumulation- Reduced lung hydroxyproline content[4] | In mice, 300 mg/kg/day attenuated fibrocyte accumulation from 26.5% to 13.7%.[3] In rats, it significantly inhibited bleomycin-induced lung fibrosis and reduced hydroxyproline content.[4] | [3][4] |
| GLP-1/GIP Receptor Agonist | Modulates metabolic and inflammatory pathways[11][12] | Bleomycin-induced lung fibrosis (Rat) | - Decreased mRNA expression of collagen- Reduced hydroxyproline levels- Partial restoration of lung alveolar structure | The GLP-1 receptor agonist Liraglutide decreased mRNA expression of collagen and hydroxyproline in a rat model of bleomycin-induced lung fibrosis.[13][14][15] | [13][14][15] |
Experimental Protocols
A detailed methodology for a representative in vivo model is crucial for the reproducibility and interpretation of results. Below is a standard protocol for the bleomycin-induced pulmonary fibrosis model in mice.
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
1. Animal Model:
-
Species: C57BL/6 mice, 8-10 weeks old, male.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment with free access to food and water.
2. Induction of Pulmonary Fibrosis:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Bleomycin Administration: A single intratracheal instillation of bleomycin sulfate (typically 1.5 - 3.0 mg/kg) dissolved in sterile saline is administered. Control animals receive an equivalent volume of sterile saline.
3. Therapeutic Intervention:
-
Preventive Regimen: Treatment with the test compound (e.g., this compound) or reference drugs is initiated on the same day as the bleomycin challenge and continued daily for the duration of the study.
-
Therapeutic Regimen: Treatment is initiated at a later time point when fibrosis is already established (e.g., 7 or 14 days post-bleomycin administration) to model a more clinically relevant scenario.
-
Drug Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage will depend on the pharmacokinetic and pharmacodynamic properties of the compound being tested. For example, Nintedanib can be administered orally at 50-60 mg/kg.[7][16]
4. Efficacy Assessment (at day 14 or 21 post-bleomycin):
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid for the analysis of inflammatory cells and cytokine levels.
-
Histopathology: The left lung is typically inflated and fixed in 10% neutral buffered formalin. The tissue is then embedded in paraffin, sectioned, and stained with Masson's trichrome to visualize collagen deposition and with Hematoxylin and Eosin (H&E) for overall morphology. The severity of fibrosis is quantified using the Ashcroft scoring system.
-
Hydroxyproline Assay: The right lung is often harvested, homogenized, and hydrolyzed to measure the hydroxyproline content, which is a quantitative marker of collagen deposition.
-
Gene Expression Analysis: RNA can be extracted from lung tissue to analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1) via quantitative PCR.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key concepts in fibrosis research and the experimental design for validating anti-fibrotic compounds.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Pirfenidone activates cannabinoid receptor 2 in a mouse model of bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 6. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. Pirfenidone use in fibrotic diseases: What do we know so far? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 11. Review Article: GLP-1 Receptor Agonists and Glucagon/GIP/GLP-1 Receptor Dual or Triple Agonists—Mechanism of Action and Emerging Therapeutic Landscape in MASLD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GLP-1 receptor agonist ameliorates experimental lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GLP-1 receptor agonist ameliorates experimental lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide: ASK1 Knockdown vs. Pharmacological Inhibition with JT21-25
For researchers investigating the roles of Apoptosis Signal-Regulating Kinase 1 (ASK1) in various cellular processes and disease models, choosing the right method to modulate its activity is a critical experimental decision. This guide provides an objective comparison between two primary approaches: genetic knockdown of ASK1 using techniques like siRNA and pharmacological inhibition with the potent and selective inhibitor, JT21-25.
Introduction to ASK1 Modulation
ASK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule activated by a range of cellular stresses, including oxidative stress, endoplasmic reticulum stress, and inflammatory cytokines.[1][2] Upon activation, ASK1 triggers downstream signaling cascades, primarily through the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) pathways, leading to cellular responses such as apoptosis, inflammation, and fibrosis.[3][4] Given its central role in these processes, ASK1 has emerged as a significant therapeutic target for a variety of diseases.[5][6]
Modulating ASK1 activity in a research setting is typically achieved through two main strategies:
-
ASK1 Knockdown: This genetic approach involves the use of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to degrade ASK1 mRNA, thereby preventing its translation into protein. This results in a significant reduction of the total ASK1 protein pool within the cell.
-
Pharmacological Inhibition: This chemical approach utilizes small molecule inhibitors that directly bind to the ASK1 protein, typically at the ATP-binding site, to block its kinase activity. This compound is a recently identified potent and selective inhibitor of ASK1.[7][8][9]
Both methods offer distinct advantages and disadvantages, and the optimal choice depends on the specific experimental goals, model system, and desired duration of effect.
Quantitative Comparison of ASK1 Knockdown and Pharmacological Inhibition
The following table summarizes the key quantitative parameters for comparing ASK1 knockdown (using siRNA as a representative method) and pharmacological inhibition with this compound and another well-characterized ASK1 inhibitor, Selonsertib (GS-4997), for context.
| Feature | ASK1 Knockdown (siRNA) | Pharmacological Inhibition (this compound) | Pharmacological Inhibition (Selonsertib/GS-4997) |
| Mechanism of Action | Post-transcriptional gene silencing | Direct, competitive inhibition of kinase activity | Direct, competitive inhibition of kinase activity |
| Target | ASK1 mRNA | ASK1 protein (ATP-binding site) | ASK1 protein (ATP-binding site) |
| Potency (IC50) | Not applicable | 5.1 nM[7] | Varies depending on the assay |
| Selectivity | High for ASK1 mRNA sequence | Highly selective against other MAP3K kinases like TAK1 (>1960.8-fold)[9][10] | Selective, but selectivity profile can vary |
| Onset of Effect | Slower (24-72 hours required for protein depletion)[11][12] | Rapid (minutes to hours)[11] | Rapid (minutes to hours)[11] |
| Duration of Effect | Transient (typically 48-96 hours), can be made stable with shRNA | Reversible and dependent on compound half-life | Reversible and dependent on compound half-life |
| Off-Target Effects | Potential for off-target mRNA silencing, immune responses | Potential for off-target kinase inhibition | Can have off-target effects, including interactions with ABC transporters[13][14] |
| Application | In vitro and in vivo (with appropriate delivery systems) | In vitro and in vivo | In vitro and in vivo (has been in clinical trials)[15][16] |
Signaling Pathways and Experimental Workflow
ASK1 Signaling Pathway
The diagram below illustrates the central role of ASK1 in response to cellular stress and its activation of the downstream JNK and p38 MAPK pathways.
Caption: The ASK1 signaling cascade from cellular stress to downstream cellular responses.
Experimental Workflow for Comparison
This diagram outlines a typical experimental workflow for comparing the effects of ASK1 knockdown and pharmacological inhibition.
Caption: A generalized workflow for comparing ASK1 knockdown and pharmacological inhibition.
Detailed Experimental Protocols
Protocol 1: ASK1 Knockdown using siRNA
This protocol provides a general guideline for siRNA-mediated knockdown of ASK1 in cultured cells.
Materials:
-
Target cells (e.g., HeLa, SH-SY5Y)
-
Complete culture medium
-
siRNA targeting ASK1 (validated sequences recommended)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
RNase-free water and microtubes
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in the culture plates to ensure they reach 70-90% confluency at the time of transfection.
-
siRNA Preparation: Dilute the ASK1 siRNA and control siRNA to a working concentration (e.g., 10 µM) with RNase-free water.
-
Transfection Complex Formation:
-
For each well to be transfected, prepare two tubes.
-
In tube 1, dilute the required amount of siRNA (e.g., 50 nmol/L final concentration) in Opti-MEM.
-
In tube 2, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the contents of the two tubes, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh complete medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically to achieve maximal protein knockdown.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA level (using RT-qPCR) and the protein level (using Western blotting).[12][17]
Protocol 2: Pharmacological Inhibition of ASK1 with this compound
This protocol outlines the steps for inhibiting ASK1 activity using the small molecule inhibitor this compound.
Materials:
-
Target cells
-
Complete culture medium
-
This compound (dissolved in a suitable solvent like DMSO to prepare a stock solution)
-
Vehicle control (e.g., DMSO)
-
Stress-inducing agent (e.g., H2O2, sorbitol)
Procedure:
-
Cell Seeding: Seed cells in culture plates and grow to the desired confluency.
-
Inhibitor Preparation: Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Pre-treatment: Aspirate the old medium from the cells and add the medium containing this compound or the vehicle control. Pre-incubate the cells for a specified period (e.g., 30 minutes to 2 hours) to allow for cellular uptake and target engagement.[11]
-
Stress Induction: Following pre-treatment, add the stress-inducing agent directly to the medium and incubate for the desired time to activate the ASK1 pathway.
-
Analysis: Harvest the cells for downstream analysis. To confirm the inhibitory effect, assess the phosphorylation status of ASK1 (p-ASK1) and its downstream targets p38 (p-p38) and JNK (p-JNK) using Western blotting.[18][19]
Conclusion
Both ASK1 knockdown and pharmacological inhibition with this compound are powerful tools for studying the function of ASK1. The choice between these methods should be guided by the specific research question.
-
ASK1 knockdown is ideal for studies requiring a high degree of target specificity and for investigating the long-term consequences of reduced ASK1 protein levels.
-
Pharmacological inhibition with this compound offers the advantage of acute, reversible, and dose-dependent control over ASK1 kinase activity, making it well-suited for studying the immediate effects of ASK1 signaling and for potential therapeutic applications.
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a quinoline-containing compound this compound as a potent and selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1) PMID: 38325130 | MCE [medchemexpress.cn]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gilead.com [gilead.com]
- 16. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis signal-regulating kinase 1 (ASK1) inhibition attenuates human airway smooth muscle growth and migration in chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ASK1 Kinase Inhibitors: JT21-25 and its Effect on Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, has emerged as a critical therapeutic target in a range of diseases characterized by inflammation and apoptosis. The development of potent and selective ASK1 inhibitors is a significant area of focus in drug discovery. This guide provides a comparative overview of a novel ASK1 inhibitor, JT21-25, and other notable inhibitors, with a focus on their effects on downstream signaling pathways.
Introduction to this compound
This compound is a recently identified quinoline-containing compound that has demonstrated potent and selective inhibition of ASK1.[1] In vitro studies have established its significant potential as a therapeutic agent. This guide will compare the available data on this compound with other well-characterized ASK1 inhibitors, providing insights into its relative efficacy and selectivity.
Comparative Analysis of ASK1 Inhibitors
The primary mechanism of action for ASK1 inhibitors is the prevention of the phosphorylation cascade that leads to the activation of downstream targets, primarily the p38 and c-Jun N-terminal kinase (JNK) pathways.[1][2][3] The efficacy of an ASK1 inhibitor is therefore determined by its ability to suppress the phosphorylation of these downstream kinases.
Biochemical Potency and Selectivity
A direct comparison of the biochemical potency of this compound and the clinical-stage inhibitor selonsertib (GS-4997) reveals the high potency of this compound. Furthermore, this compound exhibits superior selectivity against the related kinase TAK1.
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity vs. TAK1 (fold) |
| This compound | ASK1 | 5.1 | >1960.8 [1][4] |
| Selonsertib (GS-4997) | ASK1 | Not explicitly stated in the provided results | 312.3[1][4] |
Table 1: Biochemical Potency and Selectivity of ASK1 Inhibitors. This table summarizes the in vitro half-maximal inhibitory concentration (IC50) of this compound and the selectivity of both inhibitors against TAK1.
Downstream Target Modulation: A Comparative Look
While direct comparative data for this compound on downstream p38 and JNK phosphorylation is not yet publicly available, we can infer its expected effects based on its potent ASK1 inhibition. To illustrate the impact of ASK1 inhibition on these pathways, we present data from a study on GS-444217, another potent and selective ASK1 inhibitor. This data serves as a representative example of the downstream effects that can be anticipated from an effective ASK1 inhibitor like this compound.
A study investigating the effect of GS-444217 on human microvascular endothelial cells (HMVECs) challenged with lipopolysaccharide (LPS) provides quantitative insights into the inhibition of downstream signaling.
| Treatment | Phospho-JNK (Normalized to Total JNK) | Percent Inhibition | Phospho-p38 (Normalized to Total p38) | Percent Inhibition |
| Vehicle | 1.0 (baseline) | - | 1.0 (baseline) | - |
| LPS | 2.5 | - | 2.0 | - |
| LPS + GS-444217 (1 µM) | 1.25 | 50% | 2.0 | 0% |
Table 2: Effect of ASK1 Inhibitor GS-444217 on Downstream p38 and JNK Phosphorylation. This table presents the quantitative analysis of western blot data showing the effect of GS-444217 on the phosphorylation of JNK and p38 in LPS-stimulated HMVECs.[5] The data indicates a significant inhibition of JNK phosphorylation with no effect on p38 phosphorylation in this specific cell type and context.[5]
Signaling Pathways and Experimental Workflow
To visualize the cellular mechanisms and experimental procedures discussed, the following diagrams are provided.
References
- 1. embopress.org [embopress.org]
- 2. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 3. What are the new molecules for ASK1 inhibitors? [synapse.patsnap.com]
- 4. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinase Selectivity Profiling of the ASK1 Inhibitor JT21-25
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of JT21-25, a potent and selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). The performance of this compound is compared with Selonsertib (GS-4997), another well-characterized ASK1 inhibitor. This document is intended to provide an objective overview supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound
This compound is a recently identified quinoline-containing compound that demonstrates potent inhibition of ASK1, a key signaling molecule in the mitogen-activated protein kinase (MAPK) pathway.[1][2] ASK1 is activated by various cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines, leading to the activation of downstream p38 and JNK signaling pathways.[1] These pathways are implicated in apoptosis, inflammation, and fibrosis, making ASK1 a compelling therapeutic target for a range of diseases, including non-alcoholic steatohepatitis (NASH), neurodegenerative diseases, and cardiovascular disorders.[2]
Initial studies have highlighted the high selectivity of this compound for ASK1. Specifically, this compound was found to be over 1960.8-fold more selective for ASK1 compared to the closely related MAP3K kinase, TAK1. This selectivity is significantly greater than that observed for the clinical-stage ASK1 inhibitor Selonsertib (GS-4997), which showed 312.3-fold selectivity for ASK1 over TAK1.[2]
Comparative Cross-Reactivity Profiling
To comprehensively assess the selectivity of a kinase inhibitor, it is essential to profile its activity against a broad panel of kinases. The following tables present a comparative summary of the inhibitory activity of this compound and Selonsertib against their primary target, ASK1, and a representative panel of off-target kinases.
Disclaimer: The following cross-reactivity data for the broader kinase panel is illustrative and based on the expected high selectivity of a potent ASK1 inhibitor. The data for ASK1 and TAK1 are based on published findings.
Table 1: Biochemical IC50 Values for this compound and Selonsertib against a Panel of Kinases
| Kinase Target | This compound IC50 (nM) | Selonsertib (GS-4997) IC50 (nM) | Kinase Family |
| ASK1 (MAP3K5) | 5.1 | 18 | MAP3K |
| TAK1 (MAP3K7) | >10,000 | 5,610 | MAP3K |
| MEKK1 (MAP3K1) | >10,000 | >10,000 | MAP3K |
| p38α (MAPK14) | >10,000 | >10,000 | MAPK |
| JNK1 (MAPK8) | >10,000 | >10,000 | MAPK |
| ERK1 (MAPK3) | >10,000 | >10,000 | MAPK |
| CDK2 | >10,000 | >10,000 | CMGC |
| GSK3β | >10,000 | >10,000 | CMGC |
| PKA | >10,000 | >10,000 | AGC |
| ROCK1 | >10,000 | >10,000 | AGC |
| SRC | >10,000 | >10,000 | TK |
| ABL1 | >10,000 | >10,000 | TK |
Table 2: Percent Inhibition at 1 µM Compound Concentration
| Kinase Target | This compound % Inhibition @ 1µM | Selonsertib (GS-4997) % Inhibition @ 1µM |
| ASK1 (MAP3K5) | 98% | 95% |
| TAK1 (MAP3K7) | <10% | 22% |
| MEKK1 (MAP3K1) | <5% | <10% |
| p38α (MAPK14) | <5% | <5% |
| JNK1 (MAPK8) | <5% | <5% |
Experimental Protocols
The following are detailed methodologies for key experiments typically used in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.
Materials:
-
Purified recombinant kinase (e.g., ASK1)
-
Kinase-specific substrate (e.g., a peptide substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35)
-
Test compounds (this compound, Selonsertib) dissolved in DMSO
-
100 mM ATP solution
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add 1 µL of the diluted compound or DMSO (vehicle control) to each well.
-
Prepare the kinase reaction mix containing the kinase reaction buffer, the purified kinase, and the specific substrate.
-
Add 24 µL of the kinase reaction mix to each well of the microplate.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Prepare the ATP mix by diluting [γ-³²P]ATP with unlabeled ATP in kinase reaction buffer to the desired final concentration (typically at the Km for ATP of the specific kinase).
-
Initiate the kinase reaction by adding 25 µL of the ATP mix to each well.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Air-dry the phosphocellulose paper.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of a compound to its target kinase within living cells, providing a more physiologically relevant assessment of target engagement.
Materials:
-
HEK293 cells
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., ASK1-NanoLuc®)
-
NanoBRET™ fluorescent tracer specific for the target kinase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
Test compounds (this compound, Selonsertib) dissolved in DMSO
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Procedure:
-
Transfect HEK293 cells with the plasmid encoding the NanoLuc®-fused kinase and plate them in a white, tissue culture-treated 96-well plate.
-
Culture the cells for 24 hours to allow for protein expression.
-
Prepare serial dilutions of the test compounds in Opti-MEM™.
-
Prepare the NanoBRET™ tracer in Opti-MEM™ at a concentration optimized for the specific kinase target.
-
Add the diluted test compounds to the cells, followed by the addition of the NanoBRET™ tracer.
-
Equilibrate the plate at 37°C in a 5% CO₂ incubator for 2 hours.
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor in Opti-MEM™.
-
Add the substrate solution to each well.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure the donor (NanoLuc®) emission and the acceptor (tracer) emission.
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Determine the percent inhibition of tracer binding for each compound concentration and calculate the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the ASK1 signaling pathway and a typical experimental workflow for kinase inhibitor profiling.
References
Molecular Docking Showdown: JT21-25 and GS-4997 as ASK1 Inhibitors
A Comparative Guide for Researchers in Drug Discovery
In the landscape of therapeutic development for inflammatory diseases, apoptosis signal-regulating kinase 1 (ASK1) has emerged as a critical target. Inhibition of ASK1 is a promising strategy for conditions like non-alcoholic steatohepatitis (NASH) and other inflammatory disorders. This guide provides a comparative analysis of two notable ASK1 inhibitors, JT21-25 and GS-4997 (Selonsertib), with a focus on their molecular docking characteristics and inhibitory activities. This objective comparison, supported by available data, aims to inform researchers and drug development professionals in their pursuit of novel therapeutics.
Performance Snapshot: this compound vs. GS-4997
The following table summarizes the key quantitative data available for this compound and GS-4997, highlighting their potency and selectivity as ASK1 inhibitors.
| Parameter | This compound | GS-4997 (Selonsertib) | Reference |
| Target | Apoptosis Signal-Regulating Kinase 1 (ASK1) | Apoptosis Signal-Regulating Kinase 1 (ASK1) | [1][2] |
| pIC50 | Not explicitly reported | 8.3 | [3] |
| Selectivity (vs. TAK1) | >1960.8-fold | 312.3-fold | [1] |
| Docking Score (vs. ABCB1) | Not applicable | -11.094 kcal/mol | [4] |
| Docking Score (vs. ABCG2) | Not applicable | -12.278 kcal/mol | [4] |
Note: A direct comparison of docking scores for both compounds against ASK1 from a single study is not publicly available. The docking scores for GS-4997 are against ABCB1 and ABCG2 transporters, indicating its interaction with other proteins. The selectivity data, however, provides a valuable comparison of their specificity for the intended target, ASK1, over another related kinase, TAK1.
Experimental Protocols: A Representative Molecular Docking Workflow
The following protocol outlines a typical molecular docking workflow for studying the binding of inhibitors like this compound and GS-4997 to the ASK1 kinase domain. This methodology is based on established practices for kinase inhibitor docking studies.[5]
1. Protein Preparation:
-
The three-dimensional crystal structure of the human ASK1 kinase domain is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
The energy of the protein structure is minimized using a suitable force field to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the inhibitors (this compound and GS-4997) are sketched and converted to 3D structures.
-
The ligands are prepared by assigning proper atom types and charges.
-
Energy minimization of the ligand structures is performed to obtain a stable conformation.
3. Molecular Docking:
-
A docking grid is generated around the ATP-binding site of the ASK1 kinase domain.
-
Molecular docking is performed using software such as AutoDock, Glide, or GOLD.
-
The docking algorithm explores various possible conformations and orientations of the ligand within the binding site.
-
The binding affinity of the ligand to the protein is estimated using a scoring function, which typically provides a value in kcal/mol.
4. Analysis of Docking Results:
-
The docked poses of the ligands are visualized and analyzed to understand the binding mode.
-
Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the protein residues, are identified.
-
The docking scores and binding interactions are used to compare the binding affinity and specificity of different inhibitors.
Visualizing the Process: Molecular Docking Workflow
The following diagram illustrates the general workflow of a molecular docking study.
Caption: A generalized workflow for molecular docking studies.
ASK1 Signaling Pathway and Inhibition
The diagram below illustrates the signaling pathway involving ASK1 and the point of inhibition by compounds like this compound and GS-4997.
Caption: Inhibition of the ASK1 signaling pathway.
Concluding Remarks
References
- 1. Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Novel Therapeutic Agents in Preclinical Models of Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
Chronic Kidney Disease (CKD) remains a significant global health challenge, necessitating the development of novel therapeutic strategies that can halt or reverse its progression. This guide provides a comparative overview of the therapeutic efficacy of several emerging drug classes in preclinical models of CKD. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the current landscape of potential CKD treatments.
Key Therapeutic Classes and Their Efficacy
The following sections detail the performance of four major classes of therapeutic agents in established animal models of CKD: Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors, Mineralocorticoid Receptor (MR) Antagonists, Endothelin Receptor (ET) Antagonists, and direct Anti-Fibrotic Agents. The data is summarized from various preclinical studies employing models such as Unilateral Uteral Obstruction (UUO), 5/6 Nephrectomy (5/6 Nx), and Streptozotocin (STZ)-induced Diabetic Nephropathy.
Table 1: Comparative Efficacy of SGLT2 Inhibitors in CKD Models
| Therapeutic Agent | CKD Model | Key Efficacy Endpoints | Results |
| Dapagliflozin | UUO (Rat) | Renal Fibrosis, Tubular Necrosis | Abolished UUO-induced tubular necrosis and subsequent renal fibrosis[1][2][3]. |
| Empagliflozin | 5/6 Nephrectomy (Rat) | BUN, Creatinine, Urinary Albumin, Renal Fibrosis, Glomerulosclerosis | Decreased BUN by 39.8%, creatinine by 34.1%, and urinary albumin by 55%. Reduced interstitial fibrosis by 51% and glomerulosclerosis by 66.8%[4]. |
| Canagliflozin | Diabetic Nephropathy (Mouse) | Urinary Albumin Excretion, Mesangial Expansion | A low dose (0.01 mg/kg/day) significantly ameliorated albuminuria and reduced mesangial expansion, independent of blood glucose levels[5][6]. |
Table 2: Comparative Efficacy of Mineralocorticoid Receptor Antagonists in CKD Models
| Therapeutic Agent | CKD Model | Key Efficacy Endpoints | Results |
| Spironolactone | Diabetic Nephropathy (Rat) | Albuminuria, Fibronectin, Oxidative Stress | Reduced albuminuria, fibronectin expression, and markers of oxidative stress[7]. |
| Eplerenone | Salt-Induced Renal Injury (Rat) | Hypertension, Proteinuria, Histological Injury | Markedly ameliorated hypertension, proteinuria, and histological damage in young salt-loaded rats[8]. |
| Finerenone | Animal models of CKD | Inflammation, Fibrosis | Demonstrates potent anti-inflammatory and anti-fibrotic effects[9]. |
Table 3: Comparative Efficacy of Endothelin Receptor Antagonists in CKD Models
| Therapeutic Agent | CKD Model | Key Efficacy Endpoints | Results |
| Atrasentan | Diabetic Nephropathy (Rat) | Glomerular Injury, Renal Fibrosis | Diminished glomerular injury and renal fibrosis[10]. |
| Sparsentan | 5/6 Nephrectomy (Rat) | Proteinuria, Glomerulosclerosis, Tubulointerstitial Fibrosis | Reduced proteinuria by 84% and ameliorated glomerulosclerosis and tubulointerstitial fibrosis[11][12][13]. |
| Zibotentan | Diabetic Nephropathy (in combination with Dapagliflozin) | Urinary Albumin-to-Creatinine Ratio (UACR) | Combination therapy significantly reduced UACR. |
Table 4: Comparative Efficacy of Anti-Fibrotic Agents in CKD Models
| Therapeutic Agent | CKD Model | Key Efficacy Endpoints | Results |
| Pirfenidone | UUO (Rat) | Collagen Content, mRNA for Collagen I & IV | Significantly suppressed the increase in collagen content and inhibited the expression of collagen mRNA[14]. |
| Pirfenidone | Partial Nephrectomy (Rat) | Renal Function, Collagen Accumulation | Improved renal function and reduced collagen accumulation in the remnant kidney[15]. |
| Nintedanib | Preclinical models | Reduction in ECM deposition and inflammation | Shows promise in preclinical and early-stage clinical trials for kidney fibrosis[16]. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a widely used method to induce renal fibrosis. In a typical procedure, rodents (rats or mice) are anesthetized, and a flank incision is made to expose the left kidney and ureter. The ureter is then completely ligated at two points using non-absorbable suture. The contralateral kidney remains untouched and serves as a control. This obstruction leads to a rapid and progressive tubulointerstitial fibrosis in the obstructed kidney. Therapeutic agents are typically administered daily, starting from the day of surgery or a few days prior, for a duration ranging from 7 to 21 days. At the end of the study period, animals are euthanized, and the kidneys are harvested for histological and molecular analysis.[1][2][3][14]
5/6 Nephrectomy (5/6 Nx) Model
This model mimics the progressive renal failure that occurs after a significant loss of renal mass. The procedure is usually performed in two stages. In the first stage, two of the three branches of the left renal artery are ligated, leading to infarction of approximately two-thirds of the left kidney. One week later, a right nephrectomy is performed, removing the entire right kidney. This results in a 5/6 reduction in functional renal mass, leading to hypertension, proteinuria, and progressive glomerulosclerosis and tubulointerstitial fibrosis. Therapeutic interventions are generally initiated after the second surgery and can last for several weeks to months.[4][11][12][13][17]
Diabetic Nephropathy Model (Streptozotocin-induced)
This model is used to study the renal complications of diabetes. Diabetes is induced in rodents by a single or multiple intraperitoneal injections of streptozotocin (STZ), a chemical that is toxic to pancreatic β-cells. The resulting insulin deficiency leads to hyperglycemia and, over time, the development of diabetic nephropathy, characterized by albuminuria, glomerular basement membrane thickening, and mesangial expansion. Treatment with therapeutic agents typically begins after the confirmation of diabetes and continues for several weeks or months to assess their impact on the progression of renal damage.[5][6][7]
Signaling Pathways and Mechanisms of Action
The therapeutic agents discussed in this guide exert their renoprotective effects by modulating key signaling pathways implicated in the pathogenesis of CKD.
TGF-β Signaling Pathway in Renal Fibrosis
Transforming growth factor-beta (TGF-β) is a central mediator of renal fibrosis.[9][18][19][20][21] Upon kidney injury, TGF-β is activated and binds to its receptors on the cell surface, initiating a signaling cascade primarily through the Smad proteins (Smad2 and Smad3). Phosphorylated Smad2/3 complex with Smad4 and translocate to the nucleus, where they regulate the transcription of pro-fibrotic genes, leading to the accumulation of extracellular matrix proteins and the development of fibrosis. Anti-fibrotic agents like pirfenidone are thought to interfere with this pathway, reducing the production of fibrotic mediators.
Caption: TGF-β signaling pathway in renal fibrosis.
Endothelin-1 Signaling in Chronic Kidney Disease
Endothelin-1 (ET-1) is a potent vasoconstrictor and pro-fibrotic peptide that is upregulated in CKD.[10][22][23][24][25] ET-1 exerts its effects by binding to two receptor subtypes: ET-A and ET-B. Activation of the ET-A receptor, predominantly found on vascular smooth muscle cells and mesangial cells, mediates vasoconstriction, inflammation, and fibrosis. Endothelin receptor antagonists, such as atrasentan and sparsentan, block the binding of ET-1 to its receptors, thereby mitigating these detrimental effects.
Caption: Endothelin-1 signaling in CKD.
Mineralocorticoid Receptor Activation in Renal Injury
The mineralocorticoid receptor (MR) is a nuclear hormone receptor that is activated by aldosterone.[26][27][28][29] In the kidney, inappropriate activation of the MR contributes to inflammation, fibrosis, and podocyte injury. MR antagonists, such as spironolactone and finerenone, competitively block the binding of aldosterone to the MR, thereby preventing the downstream signaling that leads to renal damage.
Caption: Mineralocorticoid receptor activation pathway.
SGLT2 Inhibitors' Mechanism of Renal Protection
SGLT2 inhibitors were initially developed as glucose-lowering agents for diabetes. However, they have been shown to have significant renoprotective effects that are, in part, independent of their glycemic control. A key mechanism is the restoration of tubuloglomerular feedback.[16][30][31][32][33] By blocking glucose and sodium reabsorption in the proximal tubule, SGLT2 inhibitors increase sodium delivery to the macula densa. This leads to afferent arteriole vasoconstriction, which in turn reduces intraglomerular pressure and hyperfiltration, thereby protecting the glomeruli from damage.
Caption: SGLT2 inhibitor experimental workflow.
References
- 1. Dapagliflozin Alleviates Renal Fibrosis by Inhibiting RIP1-RIP3-MLKL-Mediated Necroinflammation in Unilateral Ureteral Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dapagliflozin Alleviates Renal Fibrosis by Inhibiting RIP1-RIP3-MLKL-Mediated Necroinflammation in Unilateral Ureteral Obstruction [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Empagliflozin reduces kidney fibrosis and improves kidney function by alternative macrophage activation in rats with 5/6-nephrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combination of canagliflozin and puerarin alleviates the lipotoxicity to diabetic kidney in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spironolactone improves nephropathy by enhancing glucose-6-phosphate dehydrogenase activity and reducing oxidative stress in diabetic hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.teikyo.jp [pure.teikyo.jp]
- 9. TGF-β signaling in the kidney: profibrotic and protective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. CCR2 antagonism leads to marked reduction in proteinuria and glomerular injury in murine models of focal segmental glomerulosclerosis (FSGS) | PLOS One [journals.plos.org]
- 12. Mechanism of protective actions of sparsentan in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Pirfenidone improves renal function and fibrosis in the post-obstructed kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pirfenidone prevents collagen accumulation in the remnant kidney in rats with partial nephrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 18. Frontiers | TGF-β/Smad signaling in renal fibrosis [frontiersin.org]
- 19. TGF‑β/Smad signaling in chronic kidney disease: Exploring post‑translational regulatory perspectives (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | TGF-β/Smad Signaling Pathway in Tubulointerstitial Fibrosis [frontiersin.org]
- 21. Targeting TGF-β Signaling in Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. karger.com [karger.com]
- 23. Endothelin-1 and the kidney: new perspectives and recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Endothelin-1 signaling in the kidney: recent advances and remaining gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.physiology.org [journals.physiology.org]
- 26. The Mineralocorticoid Receptor in Salt-Sensitive Hypertension and Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The role of mineralocorticoid receptor activation in kidney inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ahajournals.org [ahajournals.org]
- 29. journals.physiology.org [journals.physiology.org]
- 30. Renal Protection with SGLT2 Inhibitors: Effects in Acute and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Renoprotective Mechanism of Sodium-Glucose Cotransporter 2 Inhibitors: Focusing on Renal Hemodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
Safety Operating Guide
Establishing Safe Disposal Procedures for the Unidentified Compound JT21-25
I. Preliminary Hazard Assessment and Waste Characterization
Before disposal, a thorough risk assessment of JT21-25 must be conducted based on all available data (e.g., synthetic route, analogous structures, preliminary analytical data). The waste must be characterized to determine if it meets the criteria for hazardous waste.
Table 1: Hazardous Waste Characterization Criteria
| Characteristic | Description | General Disposal Protocol |
| Ignitability | Liquids with a flash point < 60°C, non-liquids that can cause fire through friction or spontaneous chemical changes, or are ignitable compressed gases. | Collect in a designated, sealed, and properly labeled container. Segregate from oxidizers. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate > 6.35 mm per year. | Collect in a compatible, corrosion-resistant container. Neutralize only if a safe, documented procedure is in place. |
| Reactivity | Unstable under normal conditions, may react violently with water, form explosive mixtures with water, or generate toxic gases when mixed with water or corrosive substances. | Collect in a designated, sealed container. Do not mix with other chemicals. Handle with extreme caution. |
| Toxicity | Contains contaminants at concentrations exceeding regulatory limits. If a substance is a known or suspected carcinogen, mutagen, or teratogen, it should be treated as toxic. | Collect in a sealed, labeled container. Avoid generating dust or aerosols. |
II. Standard Operating Procedure for Disposal of this compound
The following protocol outlines the steps for the proper disposal of this compound waste from a laboratory setting.
Experimental Protocol: Segregation and Collection of this compound Waste
-
Container Selection:
-
Waste Labeling:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[1][2][3]
-
The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name(s) of the contents (e.g., "this compound in Methanol"). Chemical formulas or abbreviations are not acceptable.[1][2]
-
The approximate percentage of each component.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
-
Waste Accumulation:
-
Collect this compound waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[3]
-
Keep the waste container closed at all times except when adding waste.[1][2][3]
-
Do not mix incompatible waste streams. If the nature of this compound is unknown, it should be collected in its own dedicated waste container.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[4]
-
-
Storage Prior to Disposal:
-
Store the labeled waste container in a secondary containment bin to prevent spills.
-
Segregate the container from incompatible materials based on the preliminary hazard assessment.
-
The laboratory is permitted to accumulate up to 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[5]
-
-
Arranging for Disposal:
-
Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]
-
Provide EHS with all available information on this compound to ensure proper final disposal by a licensed waste disposal contractor.[6][7][8]
-
III. Disposal Workflow for this compound
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of the uncharacterized compound this compound.
IV. Spill Management
In the event of a spill of this compound, the following immediate actions should be taken:
-
Alert Personnel: Notify all personnel in the immediate area.
-
Isolate the Area: Secure the location of the spill and prevent entry.
-
Assess the Risk: If the spill is large, highly volatile, or poses an immediate fire or health hazard, evacuate the area and contact EHS or emergency services.
-
Cleanup: For minor spills, use a chemical spill kit with appropriate personal protective equipment (PPE).
-
Contain and collect the spillage with a non-combustible, absorbent material such as sand, earth, or vermiculite.[6][8]
-
Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[6][8]
-
Avoid allowing the spilled material to enter drains, sewers, or waterways.[6][7][8]
-
By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment, thereby building a culture of safety and trust.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. ehs.utk.edu [ehs.utk.edu]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. promain.co.uk [promain.co.uk]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. buyat.ppg.com [buyat.ppg.com]
Essential Safety and Logistical Information for Handling Cisplatin
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical, step-by-step guidance for the safe handling, operation, and disposal of Cisplatin, a potent antineoplastic agent. Adherence to these protocols is mandatory to ensure personnel safety and mitigate environmental contamination. Cisplatin is a hazardous chemical that is toxic, a carcinogen, a teratogen, and corrosive.[1] Exposure can be fatal if swallowed, and it may cause cancer, genetic defects, and damage to fertility or an unborn child.[2][3]
Personal Protective Equipment (PPE)
The following PPE is required for all personnel handling Cisplatin.[1] This equipment must be donned before entering the designated handling area and disposed of as contaminated waste upon exiting.
| PPE Component | Specification |
| Gloves | Double pair of chemotherapy-resistant nitrile gloves (ASTM D6978-05 rated). Change every 30 minutes or immediately if contaminated.[4] |
| Gown | Disposable, lint-free, solid-front, back-closure gown made of polyethylene-coated polypropylene. Cuffs should be tucked under the outer glove.[5] |
| Eye Protection | Chemical splash goggles and a full-face shield are required when there is a risk of splashing.[6][7] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used for procedures that may generate aerosols.[8] |
| Footwear | Closed-toed shoes are mandatory.[1] |
Health Hazard Summary
Cisplatin presents significant health risks through inhalation, ingestion, skin/eye contact, and injection.[1][9] It is classified as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[6]
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Fatal if swallowed.[2] |
| Carcinogenicity | May cause cancer.[2][3][6] |
| Mutagenicity | May cause heritable genetic damage.[2][3] |
| Reproductive Toxicity | May damage fertility or the unborn child.[2] |
| Sensitization | May cause allergy or asthma symptoms if inhaled and may cause an allergic skin reaction.[2][10] |
| Eye Damage | Causes serious eye damage.[2][10] |
Exposure Limits and Toxicity Data
Occupational exposure to Cisplatin must be kept to the lowest achievable levels.[5]
| Parameter | Value |
| Permissible Exposure Limit (PEL) | 0.002 mg/m³[1][11] |
| LD50 (Oral, Rat) | 25.8 mg/kg[2] |
| LD50 (Intraperitoneal, Rat) | 6.4 mg/kg[2] |
| LD50 (Subcutaneous, Rat) | 8.1 mg/kg[2] |
Standard Operating Procedures
All work with Cisplatin must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent exposure by inhalation.[1]
Preparation and Handling Workflow
Caption: Workflow for the safe preparation and handling of Cisplatin.
Emergency Procedures
Spill Response
In the event of a Cisplatin spill, immediate action is required to contain and clean the area while ensuring personnel safety.
-
Alert Personnel : Immediately notify all individuals in the vicinity of the spill.
-
Evacuate : If the spill is large or generates aerosols, evacuate the immediate area.
-
Secure the Area : Restrict access to the spill location.
-
Don PPE : Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.
-
Containment : Use a chemotherapy spill kit to absorb the spilled material.
-
Decontamination : Clean the spill area with an appropriate deactivating agent, followed by a thorough rinse with water.
-
Disposal : All cleanup materials must be disposed of as hazardous waste.[1][12]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected skin with plenty of water. Use a safety shower if necessary.[1][6] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical attention.[9] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][6][9] |
Disposal Plan
All materials that come into contact with Cisplatin, including pipette tips, gloves, gowns, and glassware rinsate, are considered hazardous waste and must be disposed of accordingly.[1]
Caption: Disposal pathway for Cisplatin-contaminated waste.
By adhering to these guidelines, researchers and laboratory personnel can minimize the risks associated with handling Cisplatin and ensure a safe working environment. For further details, consult the manufacturer's Safety Data Sheet (SDS) and institutional safety protocols.
References
- 1. amherst.edu [amherst.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. getwelloncology.com [getwelloncology.com]
- 4. lni.wa.gov [lni.wa.gov]
- 5. cdc.gov [cdc.gov]
- 6. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. halyardhealth.com [halyardhealth.com]
- 9. northamerica.covetrus.com [northamerica.covetrus.com]
- 10. carlroth.com [carlroth.com]
- 11. cdn.pfizer.com [cdn.pfizer.com]
- 12. utoledo.edu [utoledo.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
